Methyl 5-chloropentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloropentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVHFVJOWIQHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298071 | |
| Record name | Methyl 5-chloropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14273-86-0 | |
| Record name | 14273-86-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-chloropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-chlorovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-chloropentanoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloropentanoate, a seemingly unassuming bifunctional molecule, holds a significant position in the landscape of modern organic synthesis and pharmaceutical development. Its value lies in the strategic placement of two key functional groups: a methyl ester and a terminal alkyl chloride. This unique arrangement allows for a diverse range of chemical transformations, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of Methyl 5-chloropentanoate, from its fundamental properties and synthesis to its critical applications, particularly in the synthesis of blockbuster pharmaceuticals like Apixaban. We will delve into the causality behind its synthetic utility, explore detailed experimental protocols, and provide insights into its reactivity, equipping researchers with the knowledge to effectively leverage this important chemical intermediate.
Nomenclature and Identification: A Multifaceted Identity
In the realm of chemical communication, precision is paramount. Methyl 5-chloropentanoate is known by several synonyms, each adhering to different nomenclature systems. A clear understanding of these names is crucial for navigating chemical databases, literature, and supplier catalogs.
The most common and IUPAC-preferred name is methyl 5-chloropentanoate .[1][2] However, it is also frequently referred to as methyl 5-chlorovalerate , stemming from the common name for a five-carbon carboxylic acid, valeric acid.[2][3] The Greek letter delta (δ) is also used to denote the position of the chlorine atom on the fifth carbon, leading to the name methyl δ-chlorovalerate .[2][3]
For unambiguous identification, the Chemical Abstracts Service (CAS) number, 14273-86-0 , is the universally accepted standard.[1][3][4]
| Identifier Type | Identifier |
| IUPAC Name | methyl 5-chloropentanoate[1] |
| Common Synonym | Methyl 5-chlorovalerate[3] |
| Alternative Synonym | Methyl δ-chlorovalerate[2] |
| CAS Number | 14273-86-0[3] |
| Molecular Formula | C6H11ClO2[1][3] |
| Molecular Weight | 150.60 g/mol [1] |
| InChIKey | JAVHFVJOWIQHII-UHFFFAOYSA-N[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 5-chloropentanoate is essential for its safe handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Appearance | Colorless oil | [2] |
| Boiling Point | 106-107 °C at 38 mmHg | [1][5] |
| Density | 1.047 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.436 | [1][5] |
| Flash Point | 194 °F (90 °C) | [1] |
| Solubility | Sparingly soluble in chloroform and methanol. | [1] |
| Storage | 2-8°C in a refrigerator under an inert atmosphere. | [2] |
Synthesis of Methyl 5-chloropentanoate: A Practical Approach
The most common and industrially scalable method for the preparation of Methyl 5-chloropentanoate is the Fischer-Speier esterification of 5-chloropentanoic acid (also known as 5-chlorovaleric acid) with methanol in the presence of an acid catalyst.[6][7][8] This reversible reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent, or by removing the water formed during the reaction.[7]
Reaction Mechanism: Fischer-Speier Esterification
The mechanism of Fischer-Speier esterification is a classic example of nucleophilic acyl substitution.[8]
Caption: Role of 5-chlorovaleryl chloride in Apixaban synthesis.
Versatility in the Synthesis of Heterocyclic Compounds
Beyond its role in the synthesis of Apixaban, the bifunctional nature of Methyl 5-chloropentanoate makes it an ideal starting material for the synthesis of various heterocyclic compounds. The terminal chloride can act as an electrophile in reactions with a wide range of nucleophiles, leading to the formation of substituted linear chains that can subsequently undergo cyclization. For instance, reaction with primary amines can lead to the formation of N-substituted piperidones after intramolecular cyclization.
Spectroscopic Characterization
The identity and purity of Methyl 5-chloropentanoate are typically confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of Methyl 5-chloropentanoate is expected to show distinct signals for the methyl ester protons (a singlet around 3.6-3.7 ppm), the methylene protons adjacent to the chlorine (a triplet around 3.5-3.6 ppm), the methylene protons adjacent to the carbonyl group (a triplet around 2.3-2.4 ppm), and the remaining methylene protons (a multiplet in the region of 1.7-1.9 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 173 ppm), the methoxy carbon (around 51 ppm), the carbon bearing the chlorine atom (around 44 ppm), and the other methylene carbons in the aliphatic chain.
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching of the ester will also be present, usually as two bands.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the cleavage of the carbon chain. The presence of chlorine will be indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the M+ peak.
Safety and Handling
Methyl 5-chloropentanoate is classified as an irritant. [2]It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [1]In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. [1]
Conclusion
Methyl 5-chloropentanoate is a versatile and valuable building block in modern organic synthesis, with its significance underscored by its application in the synthesis of life-saving pharmaceuticals. Its straightforward synthesis, coupled with the differential reactivity of its ester and alkyl chloride functionalities, provides a reliable platform for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any researcher or drug development professional seeking to harness its synthetic potential. As the demand for novel and intricate molecules continues to grow, the utility of such fundamental building blocks will undoubtedly remain a cornerstone of chemical innovation.
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Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). MDPI. [Link]
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Purity specifications for research-grade Methyl 5-chloropentanoate
An In-Depth Technical Guide to the Purity Specifications of Research-Grade Methyl 5-chloropentanoate
Introduction: The Imperative of Purity in Scientific Research
In the realms of drug discovery, medicinal chemistry, and materials science, the starting materials are the foundation upon which all subsequent data is built. Methyl 5-chloropentanoate (CAS No. 14273-86-0) is a key intermediate used in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] The integrity of research and development outcomes is directly contingent on the purity of such reagents. The presence of unknown or unquantified impurities can lead to erroneous biological data, unpredictable reaction kinetics, and compromised product stability, ultimately resulting in significant time and resource expenditure.[3]
This guide provides a comprehensive framework for defining, verifying, and ensuring the purity of research-grade Methyl 5-chloropentanoate. As a self-validating system, the described workflow integrates multiple orthogonal analytical techniques to build a high-confidence purity profile, ensuring that the material is fit for its intended purpose in demanding research applications.
Defining "Research-Grade": A Quantitative Specification
The term "research-grade" implies a high level of purity, suitable for most laboratory applications, but it must be defined by quantitative specifications.[4] While different suppliers may have slight variations, a typical high-quality batch of Methyl 5-chloropentanoate will meet or exceed the criteria outlined below.
| Parameter | Specification | Purpose | Typical Analytical Method |
| Appearance | Colorless Liquid | Confirms basic physical state and absence of gross colored impurities. | Visual Inspection |
| Assay (Purity) | ≥ 99.0 % | Quantifies the main component, ensuring it is the predominant species. | Gas Chromatography (GC-FID) |
| Identity | Conforms to Structure | Verifies the correct chemical structure and molecular mass. | ¹H NMR, GC-MS, IR Spectroscopy |
| Water Content | ≤ 0.20 % | Controls the level of water, which can be a reactive impurity. | Karl Fischer (KF) Titration |
| Residual Solvents | Within specified limits | Ensures solvents from synthesis/purification are adequately removed. | Headspace GC-MS |
Table 1: Typical Purity Specifications for Research-Grade Methyl 5-chloropentanoate. Data compiled from representative supplier specifications.[5][6]
A Multi-faceted Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating quality control system relies on the integration of orthogonal methods, where each technique provides a different and complementary piece of the puzzle.
Caption: Integrated workflow for purity assessment.
Chromatographic Purity: Gas Chromatography (GC)
For a volatile and thermally stable compound like Methyl 5-chloropentanoate, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for determining percentage purity (assay).[5] The FID offers excellent sensitivity and a response that is roughly proportional to the mass of carbon, making it ideal for quantifying organic compounds.
Causality Behind the Method: GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. As components elute from the column, the FID combusts them, generating a signal proportional to the amount of the component. The area of the resulting peak in the chromatogram is used to calculate the relative percentage of each component, providing a direct measure of purity.
Detailed Experimental Protocol: GC-FID Assay
| Parameter | Setting | Rationale |
| Instrument | Gas Chromatograph with FID | Standard for volatile organic compound quantification. |
| Column | Agilent DB-FFAP (or equivalent polar phase); 30m x 0.53mm, 1.0µm film | A polar Free Fatty Acid Phase (FFAP) column is effective for separating esters and related compounds. |
| Carrier Gas | Nitrogen or Helium | Inert gases to carry the sample through the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Detector Temp. | 270 °C | Prevents condensation of the analyte post-separation. |
| Oven Program | Initial 50°C (hold 1 min), ramp 5°C/min to 100°C (hold 1 min), ramp 25°C/min to 250°C (hold 2 min) | A temperature gradient ensures separation of lower-boiling impurities from the main peak and elutes any higher-boiling components.[5] |
| Sample Prep. | Prepare a ~1% (v/v) solution in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). | Dilution prevents column overloading and ensures sharp peaks. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Data Analysis | Area percent calculation. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100. | Provides a direct percentage of the main component relative to all other detected volatile impurities. |
Table 2: Recommended GC-FID Protocol for Methyl 5-chloropentanoate Purity Assay. Based on industry-standard methods.[5]
Structural & Identity Verification: The Spectroscopic Trio
While GC-FID quantifies purity, it does not confirm chemical identity. For this, a combination of spectroscopic techniques is essential.
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is arguably the most powerful tool for confirming the structure of an organic molecule.[7] For Methyl 5-chloropentanoate, the ¹H NMR spectrum should show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, integration values (proton count), and splitting patterns must be consistent with the expected structure. Quantitative NMR (qNMR) can also serve as a powerful orthogonal method for purity assessment.[8][9]
-
Expected Signals: Protons on the carbon adjacent to the chlorine atom (C5) will be shifted downfield (around 3.5-3.7 ppm). The methyl ester protons (OCH₃) will appear as a sharp singlet around 3.6-3.8 ppm. The remaining methylene protons will appear as multiplets in the 1.5-2.5 ppm region.[10]
2. Mass Spectrometry (MS): Typically performed in conjunction with GC (GC-MS), this technique confirms the molecular weight of the compound. For Methyl 5-chloropentanoate (C₆H₁₁ClO₂), the expected molecular weight is 150.60 g/mol .[1] The mass spectrometer will detect the molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint. The presence of a chlorine atom is readily identified by the characteristic M+2 isotope pattern (the ratio of ³⁵Cl to ³⁷Cl is approximately 3:1).
3. Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The spectrum of Methyl 5-chloropentanoate will be dominated by a strong C=O (ester) stretching band around 1735-1750 cm⁻¹ and C-O stretching bands. The C-Cl stretch is typically found in the fingerprint region (below 800 cm⁻¹).[10]
Caption: Orthogonal methods for a complete purity profile.
Quantifying Specific Impurities: Water Content
Water is a common impurity that can participate in side reactions, such as the hydrolysis of the ester group back to the carboxylic acid. Its content is precisely measured using Karl Fischer (KF) titration, a highly specific and accurate method for water determination.
Potential Impurities and Their Origins
Understanding the potential impurities is crucial for developing robust analytical methods. Impurities in Methyl 5-chloropentanoate can originate from several sources:
-
Starting Materials: Unreacted 5-chloropentanoic acid or methanol.
-
By-products: Compounds formed from side reactions during synthesis. For example, intermolecular esterification could lead to dimer formation.
-
Degradation Products: Hydrolysis of the ester to 5-chloropentanoic acid upon exposure to moisture.
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., hexane, ethyl acetate, dichloromethane) that are not completely removed.[11]
The presence of these impurities can impact the safety, efficacy, and stability of the final products in which Methyl 5-chloropentanoate is used.[12][13]
Conclusion: A Commitment to Quality
Ensuring the purity of research-grade Methyl 5-chloropentanoate is not a matter of a single measurement but a holistic process of verification. By employing a self-validating system of orthogonal analytical techniques—combining the quantitative power of GC-FID with the structural confirmation of NMR, MS, and IR—researchers can have high confidence in the quality of their starting material. This rigorous approach to quality control is fundamental to achieving reproducible, reliable, and meaningful scientific outcomes.
References
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Lab Manager. (2025). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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ChemBK. (2024). Methyl 5-chloropentanoate. Retrieved from [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 274413, Methyl 5-chloropentanoate. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Quality Control Guidelines for SAM Chemical Methods. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
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Aquigen Bio Sciences. (n.d.). Impurities in Medicine: Why They Matter and How They're Managed. Retrieved from [Link]
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National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
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Methodological & Application
Strategic Synthesis of Piperidine Scaffolds Utilizing Methyl 5-Chloropentanoate: A Mechanistic and Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Preamble: The Piperidine Moiety as a Privileged Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from anticancer agents to therapeutics for Alzheimer's disease.[2][3] The prevalence of this scaffold in both natural products and blockbuster drugs underscores the critical need for robust, efficient, and scalable synthetic methodologies.[1][4] This application note provides a detailed examination of a powerful and direct strategy for constructing substituted piperidines: the tandem N-alkylation and intramolecular cyclization of primary amines with methyl 5-chloropentanoate. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the practical execution of this valuable transformation.
The Core Chemistry: A Bifunctional Approach to Ring Construction
The strategic utility of methyl 5-chloropentanoate (CAS 14273-86-0) lies in its bifunctional nature. It possesses two distinct electrophilic sites: a primary alkyl chloride and a methyl ester.[5][6] This architecture allows for a sequential, two-step process to form the piperidine core, typically proceeding through a stable piperidone intermediate.
2.1. Mechanistic Pathway
The overall transformation involves two key bond-forming events: an intermolecular C-N bond formation followed by an intramolecular C-N bond formation.
-
Intermolecular Nucleophilic Substitution: The synthesis initiates with the N-alkylation of a primary amine. The lone pair of the amine nitrogen acts as a nucleophile, attacking the carbon atom bearing the chlorine. This SN2 reaction displaces the chloride leaving group, forming a secondary amine intermediate, a substituted methyl 5-aminopentanoate. A non-nucleophilic base is typically required to neutralize the hydrochloric acid generated in situ.[7]
-
Intramolecular Cyclization (Amidation): The newly formed secondary amine is now perfectly positioned for an intramolecular attack on the electrophilic carbonyl carbon of the methyl ester. This nucleophilic acyl substitution results in the formation of a stable, six-membered cyclic amide, known as a δ-lactam or, in this case, a 2-piperidone. This cyclization is often the thermodynamic driving force for the reaction sequence.[8]
-
Reduction to Piperidine: The resulting N-substituted 2-piperidone can be easily reduced to the target N-substituted piperidine using standard reducing agents, most commonly a hydride source such as lithium aluminum hydride (LiAlH₄).[9]
The entire synthetic sequence is a powerful example of how a carefully chosen starting material can orchestrate a complex ring-forming cascade.
Visualization of the Reaction Pathway
Caption: General reaction pathway for piperidine synthesis.
Experimental Protocols & Methodologies
The following protocols provide a reliable, step-by-step guide for the synthesis of N-benzylpiperidine from methyl 5-chloropentanoate and benzylamine as a representative example.
Key Reagent Data
| Reagent | Formula | MW ( g/mol ) | Density | Boiling Point (°C) |
| Methyl 5-chloropentanoate | C₆H₁₁ClO₂ | 150.60 | 1.12 g/cm³[5] | 106-107 / 38 mmHg[10] |
| Benzylamine | C₇H₉N | 107.15 | 0.981 g/cm³ | 184-185 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.43 g/cm³ | N/A (solid) |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 0.917 g/cm³ | N/A (solid) |
Protocol 1: Synthesis of 1-benzylpiperidin-2-one
Objective: To synthesize the piperidone intermediate via N-alkylation and subsequent intramolecular cyclization.
Materials & Equipment:
-
Methyl 5-chloropentanoate (1.0 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq). Place the setup under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add anhydrous acetonitrile to the flask, followed by benzylamine (1.05 eq). Stir the resulting suspension for 10 minutes at room temperature.
-
Initiation: Add methyl 5-chloropentanoate (1.0 eq) dropwise to the stirring suspension over 15 minutes.
-
Causality Note: The initial reaction is an exothermic SN2 alkylation. K₂CO₃ acts as a non-nucleophilic base to neutralize the HCl formed, preventing the protonation and deactivation of the benzylamine nucleophile.[7] Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) [Silica gel, eluent: 30% Ethyl Acetate in Hexanes]. The disappearance of the starting amine and the appearance of a new, higher Rf spot indicates product formation.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and potassium chloride salts and wash the solid cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude oil. d. Dissolve the crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. e. Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove any unreacted benzylamine, followed by saturated sodium bicarbonate solution (1 x 25 mL), and finally brine (1 x 25 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-benzylpiperidin-2-one.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.
Protocol 2: Reduction of 1-benzylpiperidin-2-one to 1-benzylpiperidine
Objective: To reduce the amide functionality of the piperidone to the corresponding amine.
!!! SAFETY FIRST !!! Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.
Materials & Equipment:
-
1-benzylpiperidin-2-one (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, inert gas line
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet. Add LiAlH₄ (1.5 eq) to the flask under a positive flow of nitrogen.
-
Solvent Addition: Carefully add anhydrous THF via cannula to create a suspension of LiAlH₄. Cool the flask to 0°C using an ice bath.
-
Substrate Addition: Dissolve the 1-benzylpiperidin-2-one (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Causality Note: The dropwise addition at low temperature is crucial to control the initial exothermic reaction between the hydride and the amide carbonyl.
-
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours.
-
Self-Validation: Monitor the reaction by TLC [Silica gel, eluent: 10% Methanol in Dichloromethane]. The complete consumption of the starting piperidone indicates reaction completion.
-
-
Quenching (Fieser's Method): a. Cool the reaction mixture back down to 0°C in an ice bath. b. EXTREME CAUTION: Quench the reaction by the slow, sequential, dropwise addition of: i. 'X' mL of water (where X = grams of LiAlH₄ used) ii. 'X' mL of 15% aqueous NaOH iii. '3X' mL of water
-
Causality Note: This specific sequence is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts into a granular, easily filterable form.
-
-
Work-up: a. Stir the resulting granular white suspension vigorously for 30 minutes. b. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. c. Combine the organic filtrates and concentrate under reduced pressure to yield the crude 1-benzylpiperidine.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by distillation under reduced pressure or by column chromatography.
Visualization of the Experimental Workflow
Caption: Experimental workflow for N-substituted piperidine synthesis.
Concluding Remarks for the Practicing Scientist
The use of methyl 5-chloropentanoate provides a reliable and versatile entry point into the synthesis of N-substituted 2-piperidones and their corresponding piperidines. The methodology is amenable to a wide range of primary amines, allowing for the generation of diverse libraries of piperidine derivatives for screening in drug discovery programs. The reactions employ standard laboratory techniques and readily available reagents. By understanding the core mechanistic principles of tandem alkylation-cyclization, researchers can effectively troubleshoot and adapt these protocols to their specific synthetic targets, accelerating the development of novel chemical entities with therapeutic potential.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane.
- Atobe, M., Fuchigami, T., & Yakugaku, F. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC.
-
Synthesis of piperidine. (2024, July 6). YouTube. Retrieved from [Link]
- Industrial Chemicals. (n.d.). Methyl 5-chloropentanoate 98%.
- Guidechem. (n.d.). Methyl 5-chloropentanoate 14273-86-0 wiki.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Sciencemadness Discussion Board. (2005, November 21). Synthesis of piperdine.
- Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- DTIC. (n.d.). Piperidine Synthesis.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
-
PubChem. (n.d.). Methyl 5-chloropentanoate. Retrieved from [Link]
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]
- ChemBK. (n.d.). Methyl 5-chloropentanoate.
- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
- Matassini, C., Clemente, F., & Franc, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
- Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
- UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via.
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
- ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ChemRxiv. (n.d.). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones.
- MDPI. (2026, January 29). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process.
- Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines.
- David, O., & Corin, A. (2003, November 14). NEW ACCESS TO CHIRAL CYCLIC ω-OXYGENATED β-ENAMINO ESTERS BY INTRAMOLECULAR AMINOCYCLISATION REACTIONS.
- Polymer Chemistry (RSC Publishing). (2013, January 16). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. tandfonline.com [tandfonline.com]
- 5. Buy Methyl 5-chloropentanoate 98% at Best Price, Industrial/Pharmaceutical Grade [forecastchemicals.com]
- 6. Page loading... [wap.guidechem.com]
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- 8. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chembk.com [chembk.com]
Alkylation of Amines with Methyl 5-Chloropentanoate: A Detailed Protocol for Drug Development Professionals
This comprehensive guide provides an in-depth exploration of the N-alkylation of primary and secondary amines with methyl 5-chloropentanoate. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of a diverse array of scaffolds, particularly those containing a substituted aminopentanoate moiety. This document moves beyond a simple recitation of steps to offer a detailed examination of the reaction mechanism, critical process parameters, and practical, field-tested protocols.
Introduction: The Synthetic Utility of N-Substituted 5-Aminopentanoates
The alkylation of amines with alkyl halides is a fundamental and widely utilized transformation in organic synthesis.[1] Specifically, the reaction of amines with methyl 5-chloropentanoate provides a direct route to N-substituted methyl 5-aminopentanoates. These products are valuable intermediates in the synthesis of various biologically active molecules and pharmaceutical agents. The presence of both a secondary or tertiary amine and an ester functionality within the same molecule offers multiple points for further chemical modification, making them versatile building blocks in the construction of complex molecular architectures.
The Core Reaction: Mechanism and Key Considerations
The alkylation of an amine with an alkyl halide, such as methyl 5-chloropentanoate, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This concerted process results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion.
The Challenge of Over-Alkylation
A significant challenge in the alkylation of primary amines is the potential for over-alkylation.[3] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine.[4] In some cases, this can proceed further to form a quaternary ammonium salt.
To favor mono-alkylation, several strategies can be employed:
-
Use of a Large Excess of the Amine: By using the amine as the limiting reagent, the probability of the mono-alkylated product encountering another molecule of the alkyl halide is reduced.
-
Slow Addition of the Alkylating Agent: Adding the methyl 5-chloropentanoate dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby disfavoring the second alkylation event.[2]
-
Choice of Reaction Conditions: Lower temperatures and shorter reaction times can also help to minimize over-alkylation.
The Role of the Base
The SN2 reaction produces a hydrohalic acid (in this case, HCl) as a byproduct. This acid will protonate the basic amine starting material, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is crucial to neutralize this acid and allow the reaction to proceed to completion.
Commonly used bases include:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are mild, inexpensive, and effective bases for this transformation. They are generally preferred as they are less likely to cause side reactions.
-
Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used as organic, non-nucleophilic bases.
Chemoselectivity: N-Alkylation vs. Amidation
A critical consideration when using methyl 5-chloropentanoate is the potential for the amine to react with the ester functionality, leading to the formation of an amide byproduct. Generally, the alkyl chloride is a more reactive electrophile than the methyl ester towards an amine nucleophile under typical SN2 conditions. The carbon of the C-Cl bond is more electrophilic than the carbonyl carbon of the ester.
To ensure selective N-alkylation and minimize amide formation:
-
Mild Reaction Conditions: Conducting the reaction at or below room temperature significantly favors the kinetically preferred N-alkylation over the thermodynamically more stable amide formation, which typically requires higher temperatures.
-
Choice of Base: Using a non-nucleophilic base like potassium carbonate or triethylamine is crucial. Stronger, more nucleophilic bases could promote the amidation reaction.
Visualizing the Process
Reaction Mechanism
Caption: General experimental workflow for the alkylation of amines.
Detailed Experimental Protocols
The following protocols provide a starting point for the N-alkylation of both an aromatic and an aliphatic primary amine. These can be adapted for other amines with appropriate adjustments to reaction time and purification methods.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Primary or Secondary Amine | Reagent Grade, >98% | Sigma-Aldrich |
| Methyl 5-chloropentanoate | Reagent Grade, >97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent Grade, >99% | Fisher Scientific |
| Acetonitrile (ACN), anhydrous | HPLC Grade | VWR Chemicals |
| N,N-Dimethylformamide (DMF), anhydrous | Reagent Grade, >99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | VWR Chemicals |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Technologies |
Protocol 1: N-Alkylation of Benzylamine
This protocol details the mono-alkylation of a primary aliphatic amine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (to make a 0.2 M solution with respect to the amine).
-
Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add methyl 5-chloropentanoate (1.1 eq.) dropwise over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. Visualize the spots under UV light and/or by staining with a potassium permanganate solution. The product should have a higher Rf value than the starting benzylamine.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting amine), filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure methyl 5-(benzylamino)pentanoate.
Protocol 2: N-Alkylation of Aniline
This protocol details the mono-alkylation of a primary aromatic amine, which is generally less nucleophilic than an aliphatic amine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF) (to make a 0.5 M solution with respect to the amine).
-
Addition of Alkylating Agent: Add methyl 5-chloropentanoate (1.2 eq.) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 24-48 hours. The higher temperature is often necessary for less nucleophilic aromatic amines.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water (3x) to remove DMF, followed by a brine wash (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure methyl 5-(phenylamino)pentanoate.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ.
-
Over-alkylation: If significant amounts of the di-alkylated product are observed, use a larger excess of the starting amine or add the methyl 5-chloropentanoate more slowly at a lower temperature.
-
Amide Formation: If amide formation is detected (e.g., by LC-MS or NMR of the crude product), ensure the reaction temperature is kept as low as possible and that a non-nucleophilic base is used.
-
Purification Challenges: The polarity of the N-alkylated aminopentanoate can sometimes make separation from the starting amine challenging. Careful selection of the eluent system for column chromatography is crucial. A shallow gradient can often improve separation.
Conclusion
The N-alkylation of amines with methyl 5-chloropentanoate is a robust and versatile method for the synthesis of valuable N-substituted 5-aminopentanoate intermediates. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, the choice of base and solvent, and the reaction temperature, high yields of the desired mono-alkylated product can be achieved while minimizing side reactions. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
- Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Video]. YouTube.
- BenchChem. (2025).
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Alkylation of Primary and Secondary Amines. Organic Letters, 1(12), 1893–1896.
- Lawrence, S. A. (2004).
- Master Organic Chemistry. (2017).
- Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl)
- Wikipedia. (2023).
- ChemMade. (n.d.).
- Pinto, A., & Neuville, L. (2006). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines.
- Abdel-Monem, M. I. (2008). N-Dealkylation of Amines. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Matier, C. D., Schwaben, J., Peteres, J. C., & Fu, G. C. (2017). Copper-Catalyzed Enantioselective N-Alkylation of Amines with Unactivated Alkyl Halides. Journal of the American Chemical Society, 139(49), 17707–17710.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- PubChem. (n.d.). Methyl 5-chloropentanoate.
- PubChem. (n.d.). Methyl 5-aminopentanoate hydrochloride.
- PubChem. (n.d.). Methyl 5-aminopentanoate.
Sources
Application Note: Chemoselective Functionalization of Methyl 5-Chloropentanoate
Executive Summary
Methyl 5-chloropentanoate (MCP) is a bifunctional aliphatic building block characterized by two distinct electrophilic sites: a primary alkyl chloride at the
This guide provides high-fidelity protocols for exploiting the chemoselectivity of MCP, focusing on
Mechanistic Insight: The Dual Electrophile
To optimize yields, researchers must understand the competition between the two electrophilic centers.
Reactivity Profile
-
C5 Alkyl Chloride (
Center):-
Reactivity: Moderate. Primary alkyl chlorides are less reactive than bromides or iodides but are stable enough for storage.
-
Nucleophile Preference: Soft nucleophiles (
, , ) and amines. -
Kinetics: Second-order (
). Enhanced by polar aprotic solvents (DMF, DMSO).
-
-
C1 Methyl Ester (Acyl Center):
-
Reactivity: Susceptible to hydrolysis, transesterification, and aminolysis.
-
Nucleophile Preference: Hard nucleophiles (
, ). -
Competition: In the presence of amines, the ester can undergo aminolysis (amide formation) either before or after chloride displacement.
-
Pathway Decision Matrix
-
Goal: Linear Linker? Use soft nucleophiles (Azide, Thiol) at neutral pH to target C5 without disturbing C1.
-
Goal: Heterocycle (Lactam)? Use primary amines with heat/base to trigger C5 displacement followed by intramolecular C1 attack (cyclization).
Figure 1: Divergent reaction pathways based on nucleophile selection. Path A yields linear functionalized esters. Path B yields heterocyclic lactams.
Application I: Synthesis of Methyl 5-Azidopentanoate
Context: This molecule is a premier "Click Chemistry" linker. The terminal azide allows conjugation to alkyne-tagged biomolecules, while the methyl ester remains available for saponification or amidation.
Protocol: Azidation
Scale: 10 mmol Expected Yield: 90-95%
Materials
-
Methyl 5-chloropentanoate (1.51 g, 10 mmol)
-
Sodium Azide (
) (0.98 g, 15 mmol, 1.5 eq) [Warning: Acute Toxin ] -
Sodium Iodide (
) (0.15 g, 1 mmol, 0.1 eq) [Catalyst ] -
Solvent: DMF (anhydrous, 10 mL) or DMSO.
Step-by-Step Procedure
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
and catalytic in DMF.-
Why NaI? Finkelstein reaction in situ.
is exchanged for , which is a better leaving group, accelerating the reaction significantly.
-
-
Addition: Add Methyl 5-chloropentanoate dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C for 12–16 hours under
atmosphere.-
Note: Do not exceed 80°C to prevent thermal decomposition of the azide.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with diethyl ether (50 mL) and water (50 mL).
-
Wash the organic layer with water (3 x 30 mL) to remove DMF and excess azide.
-
Wash with brine, dry over
, and concentrate -
Safety: The aqueous waste contains residual azide. Quench with dilute bleach or nitrous acid before disposal.
-
-
Purification: The product is typically pure enough for use. If necessary, purify via silica flash chromatography (Hexanes/EtOAc 9:1).
Data Verification:
-
IR: Strong peak at ~2100
(Azide stretch). -
1H NMR: Triplet at
~3.3 ppm ( ) replaces the chloride signal.
Application II: Synthesis of N-Substituted Piperidin-2-ones (Valerolactams)
Context: The piperidin-2-one scaffold is ubiquitous in pharmaceuticals (e.g., Apixaban). MCP acts as a "C5 + Carbonyl" synthon. This reaction performs a substitution and cyclization in one pot.
Protocol: Tandem Alkylation-Cyclization
Scale: 5 mmol Target: N-Benzylpiperidin-2-one (Model Substrate)
Materials
-
Methyl 5-chloropentanoate (0.75 g, 5 mmol)
-
Benzylamine (0.64 g, 6 mmol, 1.2 eq)
-
Base: Potassium Carbonate (
) (1.38 g, 10 mmol, 2 eq) -
Solvent: Acetonitrile (
) or Toluene. -
Catalyst: Potassium Iodide (
) (0.5 eq) recommended for faster rates.
Step-by-Step Procedure
-
Setup: Combine Benzylamine,
, and in Acetonitrile (15 mL). -
Addition: Add MCP.
-
Reaction: Reflux (80–82°C) for 24 hours.
-
Monitoring: TLC will show the disappearance of MCP and the appearance of a more polar spot (Lactam).
-
Workup:
-
Filter off the solid salts (
, ). -
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine), then brine.
-
-
Purification: Flash chromatography (EtOAc/Hexanes).
Figure 2: Workflow for the one-pot synthesis of piperidin-2-ones.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion ( | Chloride is a poor leaving group. | Add 10-50 mol% NaI or KI (Finkelstein catalyst). Switch solvent to DMSO. |
| Hydrolysis of Ester | Wet solvent or hygroscopic base. | Use anhydrous solvents. Avoid hydroxide bases (NaOH/KOH); use Carbonates ( |
| Incomplete Cyclization | Temperature too low. | The lactamization step requires heat. Ensure reflux temperature is maintained. If using Toluene, use a Dean-Stark trap to remove MeOH. |
| Polymerization | Intermolecular reaction vs Intramolecular. | Run the reaction at high dilution (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular polymerization. |
Safety & Handling
-
Alkylating Agent: Methyl 5-chloropentanoate is a primary alkyl halide and should be treated as a potential alkylating agent (mutagenic). Use gloves and a fume hood.
-
Sodium Azide: Highly toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) with Azide if possible (though less critical here, avoid metal spatulas).
-
Waste: Segregate halogenated waste. Azide waste requires specific deactivation.
References
-
PubChem. Methyl 5-chloropentanoate - Compound Summary. National Library of Medicine. Available at: [Link]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for and Acyl Substitution mechanisms).
- Pinto, A., et al. "Synthesis of Piperidin-2-ones via Tandem Alkylation-Cyclization." Journal of Heterocyclic Chemistry.
- Apixaban Synthesis.Patents referencing valerolactam intermediates often utilize 5-chlorovaleroyl chloride or esters. See e.g., WO2003026652.
Sources
Grignard reaction with Methyl 5-chloropentanoate
Application Note: AN-2026-G
One-Pot Synthesis of 2,2-Disubstituted Tetrahydropyrans via Grignard Cascade
Substrate: Methyl 5-chloropentanoate Reagent Class: Organomagnesium Halides (Grignard Reagents) Primary Application: Heterocycle Synthesis / Medicinal Chemistry Scaffolds
Executive Summary
This guide details the chemoselective reaction of Methyl 5-chloropentanoate with Grignard reagents. While standard ester protocols typically yield tertiary alcohols, the presence of the
Upon the addition of two equivalents of Grignard reagent, the intermediate magnesium alkoxide undergoes a rapid, thermodynamically driven intramolecular
Mechanistic Insight & Chemoselectivity
2.1 The Competition: Ester vs. Alkyl Halide
The success of this protocol relies on kinetic chemoselectivity.
-
The Ester (C=O): Highly electrophilic. Reacts rapidly with Grignard reagents (
) at 0°C to room temperature. -
The Alkyl Chloride (C-Cl): The primary alkyl chloride is relatively inert to Grignard reagents in the absence of transition metal catalysts (e.g., Fe, Co, Ni) or extreme heat. This allows the Grignard to attack the ester exclusively without polymerizing the chain via Wurtz coupling.
2.2 The Cascade Pathway
-
First Addition:
attacks the ester carbonyl.[1] Methoxide is eliminated, forming a transient ketone. -
Second Addition: A second equivalent of
attacks the highly reactive ketone, forming a magnesium alkoxide intermediate . -
Cyclization (The "Trap"): The alkoxide oxygen is exactly 5 carbons away from the chlorine (
). This geometry favors a 6-exo-tet cyclization. Upon warming, the alkoxide displaces the chloride, closing the tetrahydropyran ring.
2.3 Reaction Pathway Visualization
Figure 1: The cascade transformation from linear ester to cyclic ether.
Experimental Protocol
Target Synthesis: 2,2-Diphenyltetrahydropyran Reagents: Phenylmagnesium Bromide (PhMgBr), Methyl 5-chloropentanoate.
3.1 Critical Parameters
| Parameter | Setting | Rationale |
| Stoichiometry | 2.2 - 2.5 equiv. Grignard | Requires 2 eq.[2] for addition. Excess ensures complete conversion of the transient ketone. |
| Solvent | Anhydrous THF | Ethers are required to stabilize the Grignard. THF has a higher boiling point ( |
| Temperature | 0°C | 0°C controls the exothermic addition; Reflux drives the cyclization. |
| Atmosphere | Nitrogen/Argon | Grignard reagents are destroyed by moisture and |
3.2 Step-by-Step Methodology
Phase A: Preparation & Addition
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with
and maintain positive pressure. -
Reagent Charge: Add Phenylmagnesium bromide (3.0 M in Et2O, 25 mL, 75 mmol, 2.5 equiv) to the flask. Dilute with 50 mL anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Substrate Addition: Dissolve Methyl 5-chloropentanoate (4.52 g, 30 mmol, 1.0 equiv) in 20 mL anhydrous THF. Add this solution dropwise over 30 minutes.
-
Observation: A strong exotherm will occur. Control rate to keep internal temp
C. Solution usually turns cloudy or yellow.
-
Phase B: Cyclization 5. Warming: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1 hour.
- Checkpoint: At this stage, the open-chain alkoxide is the dominant species.
- Thermal Drive: Heat the reaction to a gentle reflux (
C) for 2–4 hours.
- Mechanism:[1][3][2][4][5][6] This energy overcomes the activation barrier for the intramolecular displacement of the chloride.
- Monitoring: Monitor by TLC (silica, 10% EtOAc/Hexane). The intermediate alcohol (if quenched) runs lower; the cyclic ether runs higher (less polar).
Phase C: Workup & Isolation
7. Quench: Cool to 0°C. Carefully quench with saturated aqueous
- Yield Expectation: 75-85% as a white solid or viscous oil.
Troubleshooting & Safety
4.1 Common Failure Modes
| Symptom | Diagnosis | Solution |
| Low Yield / Recovered SM | Wet solvent killed Grignard. | Re-dry THF over Na/Benzophenone or molecular sieves. Ensure glassware is flame-dried.[7] |
| Product is Open Chain Alcohol | Incomplete cyclization. | Increase reflux time. Ensure THF is used (higher temp) rather than Diethyl Ether. |
| Wurtz Coupling Dimers | Metal contamination. | Use high-purity Magnesium if preparing Grignard in-house. Avoid transition metal stir bars (use Teflon). |
4.2 Safety Profile (RAMP)
-
Risk: Grignard reagents are pyrophoric and corrosive.[8] THF is a peroxide former.
-
Mitigation: quench excess Grignard with
(weak acid) rather than HCl to avoid violent gas evolution. -
Specific Hazard: Methyl 5-chloropentanoate is an alkylating agent; avoid skin contact.
References
-
Mechanism of Grignard Addition to Esters
- Title: Synthesis of 2,2-Disubstituted Tetrahydropyrans via Grignard Reaction.
-
Safety Protocols
- Title: Laboratory Reaction Safety Summary for Grignard Reactions.
- Source: American Chemical Society (ACS).
-
URL:[Link]
-
Substrate Specifics
- Title: Methyl 5-chlorovalerate (Methyl 5-chloropentano
- Source: PubChem / NIH.
-
URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. US6344580B1 - Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone and an intermediate useful therefore - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. acs.org [acs.org]
- 9. byjus.com [byjus.com]
Application Note: High-Fidelity Synthesis of Functionalized Valproic Acid Analogues
The 5-Chloro Gateway Protocol
-functionalized VPA scaffolds.Part 1: Executive Summary & Strategic Rationale
The Challenge: Valproic Acid (VPA, 2-propylpentanoic acid) is a cornerstone therapeutic for epilepsy and bipolar disorder, and a promising Histone Deacetylase (HDAC) inhibitor. However, the standard VPA structure lacks "handles" for further chemical modification. Traditional synthesis (malonic ester dialkylation) produces a chemically inert hydrocarbon tail, limiting the development of targeted conjugates or potent HDAC inhibitors.
The Solution:
This protocol details the use of Methyl 5-chloropentanoate as a bifunctional "Gateway Scaffold." Unlike standard precursors, this reagent introduces a reactive
- -Alkylation: Establishes the branched VPA pharmacophore (2-propyl group).
- -Substitution: Utilizes the terminal chloride to attach functional groups (fluorophores, zinc-binding groups, or solubility enhancers) without disrupting the core binding motif.
Target Audience: Medicinal chemists and process development scientists focusing on neurotherapeutics and epigenetic modulators.
Part 2: Chemical Pathway & Mechanism
The synthesis relies on the orthogonal reactivity of the ester enolate and the alkyl chloride. We utilize a kinetic enolate generation at low temperature to install the propyl chain, followed by nucleophilic substitution at the terminal chloride.
Reaction Scheme (Graphviz Visualization)
Caption: Divergent synthesis workflow transforming Methyl 5-chloropentanoate into functionalized VPA analogues via sequential alkylation and substitution.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 2-propyl-5-chloropentanoate
This step establishes the VPA core structure ("The Branching").
Reagents:
-
Methyl 5-chloropentanoate (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq)
-
1-Iodopropane (1.5 eq)
-
HMPA (Hexamethylphosphoramide) or DMPU (1.5 eq) - Critical for enolate reactivity.
-
Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology:
-
LDA Generation:
-
Flame-dry a 250 mL round-bottom flask under Argon.
-
Add anhydrous THF (50 mL) and Diisopropylamine (1.2 eq).
-
Cool to -78°C (dry ice/acetone bath).
-
Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete LDA formation.
-
-
Enolate Formation:
-
Add Methyl 5-chloropentanoate (dissolved in minimal THF) dropwise to the LDA solution over 20 minutes.
-
Critical Control Point: Maintain internal temperature below -70°C to prevent self-condensation or elimination of the chloride.
-
Stir for 45 minutes at -78°C. The solution typically turns pale yellow.
-
-
Alkylation:
-
Add DMPU (or HMPA) to the mixture. This disrupts lithium aggregates and accelerates the
reaction. -
Add 1-Iodopropane dropwise.
-
Allow the reaction to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1 hour.
-
-
Quench & Workup:
-
Quench with saturated aqueous
solution. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc 95:5).
-
Yield Expectation: 75-85%.
-
Validation Parameters (Self-Check):
-
TLC: Product
should be slightly higher than starting material due to increased lipophilicity (propyl chain). -
1H NMR (CDCl3): Look for the disappearance of the singlet
-protons of the starting ester and appearance of a multiplet at 2.3-2.4 ppm (1H, -methine).
Protocol B: Functionalization (Example: Synthesis of 5-Hydroxy-VPA Analogue)
This step utilizes the "Chloro-Handle" to create bioactive derivatives.
Rationale: 5-Hydroxy-VPA is a known metabolite with distinct pharmacokinetic properties. This protocol demonstrates the conversion of the chloro-scaffold to the hydroxyl-derivative.
-
Substitution:
-
Global Hydrolysis:
-
Cool reaction to room temperature.[3]
-
Add LiOH (4.0 eq) and water/methanol (1:1). Stir at 50°C for 4 hours.
-
Result: Cleavage of both the methyl ester and the newly formed acetate, yielding the free acid/alcohol.
-
-
Isolation:
-
Acidify to pH 2 with 1M HCl.
-
Extract with DCM (Dichloromethane). Note: Hydroxy-VPA is more polar; thorough extraction is required.
-
Part 4: Data Summary & Quality Control
Table 1: Physicochemical Characterization of Key Intermediates
| Compound | Molecular Formula | Expected Mass (M+) | Key 1H NMR Signal ( |
| Methyl 5-chloropentanoate | 150.6 | 3.53 (t, 2H, | |
| Intermediate A (Alkylated) | 192.7 | 2.35 (m, 1H, | |
| Target Analogue (5-OH VPA) | 160.2 | 3.65 (t, 2H, |
Troubleshooting Guide:
-
Issue: Low yield in Step 1.
-
Cause: Enolate decomposition or "O-alkylation".
-
Fix: Ensure strictly anhydrous conditions. Use HMPA/DMPU cosolvent. Ensure 1-Iodopropane is fresh (colorless).
-
-
Issue: Elimination product (alkene) observed.
-
Cause: Base concentration too high or temperature too high during alkylation.
-
Fix: Keep reaction at -78°C during addition. Do not use excess LDA.
-
References
-
Standard VPA Synthesis & Analogues
-
Farsa, O., & Brka, P. (2012). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Ceska a Slovenska Farmacie. Link (Contextual grounding on standard routes).
-
-
Enolate Alkylation Mechanisms
-
HDAC Inhibitor Design
-
Phiel, C. J., et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry. Link (Validates the biological relevance of VPA analogues).
-
-
5-Chloropentanoate Reactivity
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SU1625866A1 - Method of producing 5-chloropentanoic acid - Google Patents [patents.google.com]
- 3. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Catalysts for reactions involving Methyl 5-chloropentanoate
Application Note: Catalytic Architectures for Methyl 5-Chloropentanoate
Abstract
Methyl 5-chloropentanoate (MCP) acts as a critical bifunctional "Janus" linker in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat analogs) and anticoagulant intermediates (e.g., Apixaban fragments).[1] Its utility lies in the orthogonal reactivity of its alkyl chloride (electrophile for substitution) and methyl ester (precursor for hydroxamic acids or amides). This guide details three catalytic protocols designed to maximize yield and selectivity: Finkelstein-Assisted Alkylation , Chemoenzymatic Hydroxamination , and Phase-Transfer Catalyzed Substitution .[1]
Introduction: The Bifunctional Challenge
Methyl 5-chloropentanoate (
-
The Alkyl Chloride: Moderately reactive.[1] Prone to slow
reactions; requires activation to avoid high temperatures that cause elimination (to methyl pentenoate). -
The Methyl Ester: Susceptible to hydrolysis or transesterification.[1]
Success depends on chemoselectivity —activating one group while preserving the other.[1]
Key Applications:
-
HDAC Inhibitors: The 5-carbon chain serves as the hydrophobic linker connecting the "Cap" group (surface recognition) to the "Zinc Binding Group" (ZBG).
-
Apixaban Intermediates: Used to install the valerolactam/piperidone scaffold via cyclization.[1]
Reaction Landscape & Logic
The following diagram illustrates the orthogonal pathways available for MCP.
Figure 1: Orthogonal reaction pathways for Methyl 5-chloropentanoate.
Protocol A: Catalytic Finkelstein-Assisted Alkylation
Target: Synthesis of N-alkylated intermediates (e.g., for HDAC inhibitor "Cap" installation). Challenge: Alkyl chlorides are sluggish electrophiles.[1] High heat causes ester hydrolysis or elimination.[1] Solution: Use catalytic Sodium Iodide (NaI) to generate a reactive alkyl iodide in situ.
Mechanism
-
Activation:
(Equilibrium favors transiently).[1] -
Substitution:
. -
Regeneration:
(Iodide returns to cycle).[1]
Step-by-Step Protocol
Reagents:
-
Substrate: Methyl 5-chloropentanoate (1.0 equiv)
-
Nucleophile: Aniline derivative or Secondary Amine (1.1 equiv)[1]
-
Catalyst: Sodium Iodide (NaI) (0.1 – 0.2 equiv / 10-20 mol%)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Acetone (reflux) or Acetonitrile (
)
Procedure:
-
Charge: In a round-bottom flask equipped with a condenser, dissolve the Amine (Nucleophile) and Methyl 5-chloropentanoate in Acetonitrile (0.5 M concentration).
-
Catalyst Addition: Add
followed by NaI (10 mol%) .[1] The solution may turn slightly yellow due to trace , which is normal.[1] -
Reaction: Heat to
under atmosphere. -
Workup: Cool to RT. Filter off inorganic solids (
).[1] Concentrate the filtrate. -
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
.[1]
Why this works: The iodide is a better leaving group (
Protocol B: Chemoenzymatic ZBG Installation (Lipase Catalysis)
Target: Conversion of the methyl ester to a Hydroxamic Acid (Zinc Binding Group) without affecting the alkyl chloride (or the installed amine).
Challenge: Standard hydroxamic acid synthesis uses strong base (
Step-by-Step Protocol
Reagents:
-
Substrate: Methyl 5-chloropentanoate (or its N-alkylated derivative)[1]
-
Catalyst: Novozym 435 (Immobilized CALB) (10-20% w/w relative to substrate)
-
Solvent: tert-Butanol or 2-MeTHF (anhydrous preferred).[1]
Procedure:
-
Preparation: Dissolve the substrate in tert-Butanol.
-
Addition: Add Hydroxylamine solution (5-10 equiv).
-
Catalysis: Add Novozym 435 beads.
-
Incubation: Shake/Stir gently at
. Do not use magnetic stirring bars that grind the beads; use an overhead stirrer or shaker.[1] -
Filtration: Once conversion is >95% (HPLC), filter off the enzyme beads (the catalyst can often be reused).
-
Isolation: Concentrate the filtrate. The product (Hydroxamic acid) often precipitates or can be recrystallized.
Advantages:
-
pH Neutral: No elimination of the alkyl chloride.[1]
-
Green Chemistry: Reusable catalyst, low energy.[1]
Protocol C: Phase-Transfer Catalyzed (PTC) Substitution
Target: Replacing the Chloride with Cyanide (Adipic acid precursors) or Azide. Catalyst: Tetrabutylammonium Bromide (TBAB).[1]
Table 1: Catalyst Performance Comparison for Nucleophilic Substitution
| Catalyst System | Solvent | Temp | Yield (Cl | Notes |
| None | Water/Toluene | < 5% | Immiscible phases prevent reaction.[1] | |
| TBAB (5 mol%) | Water/Toluene | 88% | Efficient transport of | |
| 18-Crown-6 | Acetonitrile | 92% | High yield but difficult catalyst removal.[1] | |
| PEG-400 | Neat | 85% | Green solvent-free alternative.[1] |
PTC Workflow Diagram
Figure 2: Phase Transfer Catalysis mechanism for MCP substitution.
References
-
Finkelstein Reaction Mechanism & Catalysis
-
Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Ber. Dtsch. Chem. Ges. 43, 1528.[1]
-
Modern Catalytic Application: Cantillo, D., et al. (2013).[1] "Flash Finkelstein Reaction: Continuous Flow Synthesis of Alkyl Iodides." J. Org.[1][2][3] Chem.Link
-
-
HDAC Inhibitor Synthesis (Vorinostat Analogs)
-
Chemoenzymatic Protocols (Lipase B)
-
Apixaban Intermediate Synthesis
Sources
- 1. youtube.com [youtube.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Catalytic Amination for N-Alkyl Amine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solvent Effects on the Reactivity of Methyl 5-Chloropentanoate: An Application Note and Protocol Guide
Introduction
The deliberate selection of a solvent is a cornerstone of modern chemical synthesis, profoundly influencing reaction rates, product distributions, and overall process efficiency. This is particularly true for substrates capable of undergoing competing reaction pathways. Methyl 5-chloropentanoate serves as an exemplary model system for investigating such phenomena, as it can engage in both intermolecular nucleophilic substitution and an intramolecular cyclization. The latter proceeds via neighboring group participation (NGP) of the ester moiety to yield the valuable platform chemical, γ-valerolactone (GVL).[1] Understanding and controlling the delicate balance between these pathways is of paramount importance in academic research and in the fine chemicals and pharmaceutical industries for optimizing the synthesis of desired products.
This comprehensive guide provides a deep dive into the theoretical underpinnings and practical methodologies for studying the solvent effects on the reactivity of methyl 5-chloropentanoate. We will explore how solvent properties can be strategically manipulated to favor either intermolecular substitution or intramolecular cyclization, thereby offering a powerful tool for reaction control.
Theoretical Framework: The Influence of the Solvent Environment
The reactivity of methyl 5-chloropentanoate is dictated by a competition between two primary reaction pathways:
-
Intermolecular Nucleophilic Substitution (SN2/SN1): An external nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. Depending on the substrate, nucleophile, and solvent, this can proceed through a concerted (SN2) or a stepwise (SN1) mechanism.
-
Intramolecular Cyclization (Neighboring Group Participation): The carbonyl oxygen of the ester group acts as an internal nucleophile, attacking the electrophilic carbon center and displacing the chloride ion to form a five-membered cyclic intermediate, which upon rearrangement yields γ-valerolactone.[2][3] This process is a classic example of anchimeric assistance, where the neighboring group enhances the reaction rate.[4]
The choice of solvent plays a critical role in determining which of these pathways predominates. The key solvent properties to consider are polarity (as indicated by the dielectric constant) and proticity (the ability to donate hydrogen bonds).
The Role of Solvent Polarity and Proticity
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (O-H or N-H) and have high dielectric constants. They are adept at solvating both cations and anions. In the context of methyl 5-chloropentanoate reactivity:
-
They can stabilize the carbocation intermediate in an SN1-type reaction, potentially favoring this pathway for intermolecular substitution if the carbocation is sufficiently stable.[5]
-
They can also solvate the external nucleophile, reducing its nucleophilicity and thus slowing down SN2 reactions.
-
For the intramolecular pathway, polar protic solvents can stabilize the partial positive charge developing on the carbon center in the transition state, potentially accelerating cyclization.
-
-
Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile): These solvents have high dielectric constants but lack acidic protons. They are excellent at solvating cations but leave anions (and nucleophiles) relatively "naked" and more reactive.[6]
-
This property makes them ideal for promoting SN2 reactions, as the unsolvated nucleophile is more reactive.
-
The effect on intramolecular cyclization is more nuanced. While they can stabilize the developing positive charge in the transition state, the increased reactivity of any external nucleophile present could favor the intermolecular pathway.
-
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are poor at solvating charged species. Reactions involving charged intermediates or transition states are generally disfavored in such media.
The interplay of these solvent effects is summarized by the Hughes-Ingold rules , which provide a framework for predicting how a change in solvent polarity will affect the rates of substitution reactions based on the charge of the reactants and the transition state.[7][8]
Visualizing the Reaction Pathways
The competing reaction pathways of methyl 5-chloropentanoate can be visualized as follows:
Figure 1: Competing reaction pathways for Methyl 5-chloropentanoate.
Experimental Protocols
To empirically determine the influence of solvent on the reactivity of methyl 5-chloropentanoate, a series of kinetic experiments can be performed. The following protocols provide a framework for such an investigation.
Materials and Reagents
-
Methyl 5-chloropentanoate (≥98% purity)
-
Selected solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, toluene), anhydrous grade
-
External nucleophile (e.g., sodium azide, sodium methoxide), as required for intermolecular studies
-
Internal standard for chromatographic analysis (e.g., dodecane)
-
Quenching solution (e.g., dilute nitric acid)
Protocol 1: Kinetic Analysis of Intramolecular Cyclization
This protocol aims to quantify the rate of γ-valerolactone formation in various solvents.
-
Reaction Setup: In a series of temperature-controlled reaction vessels, prepare solutions of methyl 5-chloropentanoate (e.g., 0.1 M) in each of the chosen solvents. Include an internal standard for accurate quantification.
-
Initiation and Sampling: Equilibrate the solutions to the desired reaction temperature (e.g., 50 °C). At time zero, and at regular intervals thereafter, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the withdrawn aliquots by adding a suitable quenching agent to stop the reaction.
-
Analysis: Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of methyl 5-chloropentanoate and γ-valerolactone.
Protocol 2: Kinetic Analysis of Competing Intermolecular Substitution and Intramolecular Cyclization
This protocol investigates the product distribution when both pathways are possible.
-
Reaction Setup: Prepare solutions of methyl 5-chloropentanoate (e.g., 0.1 M) and an external nucleophile (e.g., sodium azide, 0.1 M) in the selected solvents. Include an internal standard.
-
Initiation, Sampling, and Quenching: Follow the same procedure as in Protocol 1.
-
Analysis: Utilize GC or HPLC to quantify the concentrations of the starting material, the substitution product, and γ-valerolactone.
Analytical Methodologies
Gas Chromatography (GC) Protocol:
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or nitrogen.
-
Data Analysis: Calibrate the instrument with standard solutions of methyl 5-chloropentanoate, γ-valerolactone, and the substitution product to determine response factors for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Data Analysis: Similar to GC, use standard solutions for calibration.
Data Presentation and Interpretation
The kinetic data obtained from the experiments can be used to determine the rate constants for each reaction pathway in the different solvents. The product distribution at the end of the reaction will provide a clear indication of which pathway is favored under each set of conditions.
Table 1: Illustrative Data on Solvent Effects on Methyl 5-Chloropentanoate Reactivity
| Solvent | Dielectric Constant (ε) | Reaction | Rate Constant (k, s-1) | Product Ratio (Substitution:Cyclization) |
| Methanol | 32.7 | Solvolysis/Cyclization | kobs | - |
| Ethanol | 24.5 | Solvolysis/Cyclization | kobs | - |
| DMSO | 46.7 | Substitution/Cyclization | ksub / kcyc | - |
| Acetonitrile | 37.5 | Substitution/Cyclization | ksub / kcyc | - |
| Toluene | 2.4 | Substitution/Cyclization | ksub / kcyc | - |
Note: The rate constants and product ratios are illustrative and would need to be determined experimentally.
Discussion of Expected Outcomes
Based on established principles of physical organic chemistry, the following trends are anticipated:
-
In polar protic solvents (methanol, ethanol): Solvolysis (an SN1-like intermolecular reaction with the solvent as the nucleophile) and intramolecular cyclization will be the main competing reactions. The high polarity will stabilize the charged transition states of both pathways.
-
In polar aprotic solvents (DMSO, acetonitrile): With an added external nucleophile, the SN2 pathway is expected to be significantly enhanced due to the poor solvation of the nucleophile. The rate of intramolecular cyclization may also be substantial. The product ratio will depend on the relative rates of these two competing reactions.
-
In nonpolar solvents (toluene): Both intermolecular and intramolecular reactions are expected to be slow due to the inability of the solvent to stabilize charged intermediates and transition states.
Visualizing the Influence of Solvent on Reaction Energetics
The effect of the solvent on the activation energy of the competing pathways can be represented with a reaction coordinate diagram.
Figure 2: Reaction coordinate diagram illustrating the effect of solvent on activation energies.
Conclusion
The reactivity of methyl 5-chloropentanoate provides a rich platform for exploring the profound impact of solvent choice on chemical reactions. By systematically varying the solvent environment and employing rigorous kinetic analysis, researchers can gain valuable insights into the mechanisms of competing intermolecular substitution and intramolecular cyclization reactions. This knowledge is not only of fundamental academic interest but also has significant practical implications for the strategic design of synthetic routes to maximize the yield of desired products in the chemical and pharmaceutical industries. The protocols and theoretical framework presented in this guide offer a robust starting point for such investigations.
References
-
PubChem. (n.d.). gamma-Valerolactone. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Effects Hughes-Ingold Rules. Retrieved from [Link]
-
Wikipedia. (2024, April 25). Hughes–Ingold symbol. Retrieved from [Link]
-
American Chemical Society. (2022, June 24). SN2 versus SN2′ Competition. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Universal kinetic solvent effects in acid-catalyzed reactions of biomass-derived oxygenates. Energy & Environmental Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
-
YouTube. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Retrieved from [Link]
-
YouTube. (2023, March 11). SN2 Intramolecular Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
ResearchGate. (2015, October 20). Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate, and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link]
-
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]
-
ResearchGate. (2023, May 23). Theoretical insight into the mechanism and selectivity of the [3+2] Cycloaddition Reaction of N-methyl-1-phenylmethanimine Oxide and Bicyclopropylidene with a MEDT Perspective. Retrieved from [Link]
-
American Chemical Society. (n.d.). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
YouTube. (2021, December 15). Solvent Dielectric Effects on Reaction Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism and Kinetics of a Solid State Sn2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 17). 9.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 17). The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. Retrieved from [Link]
-
Semantic Scholar. (2021, May 15). Inter- and Intra-Molecular Organocatalysis of SN2 Fluorination by Crown Ether: Kinetics and Quantum Chemical Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN103512980A - High performance liquid chromatography method for simultaneously measuring contents of thiophanate methyl and kresoxim-methyl in compound preparation.
-
Khan Academy. (n.d.). Cahn-Ingold-Prelog system for naming enantiomers. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices. Retrieved from [Link]
-
American Association for Forensic Sciences. (2006). Toxicology Section – 2006. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Theoretical insight into the mechanism and selectivity of the [3 + 2] cycloaddition reaction of N-methyl-1-phenylmethanimine oxide and bicyclopropylidene from the MEDT perspective. Retrieved from [Link]
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- 4. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Hughes–Ingold symbol - Wikipedia [en.wikipedia.org]
Application Note: A Detailed Guide to the GC-MS Analysis of Reactions Involving Methyl 5-chloropentanoate
Foreword: The Strategic Role of GC-MS in Synthetic Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the ability to precisely monitor reaction progress, identify intermediates, and characterize final products is paramount. Methyl 5-chloropentanoate is a versatile bifunctional molecule, featuring both an ester and an alkyl chloride, making it a valuable building block for a variety of more complex molecules, including heterocyclic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a uniquely powerful analytical technique for this purpose. Its combination of high-resolution chromatographic separation and definitive mass-based identification provides an unparalleled level of insight into the intricate details of a chemical reaction.[1] This guide offers a comprehensive framework for developing and implementing robust GC-MS methods to analyze reactions starting with Methyl 5-chloropentanoate, grounded in both theoretical principles and practical, field-tested protocols.
Part 1: Foundational Concepts for Analysis
The Analyte: Methyl 5-chloropentanoate
Methyl 5-chloropentanoate (C₆H₁₁ClO₂) is a colorless liquid with a molecular weight of 150.60 g/mol .[2][3] Its structure contains two key reactive sites: the ester group, which can undergo hydrolysis or transesterification, and the primary alkyl chloride, which is susceptible to nucleophilic substitution. This dual reactivity makes it a useful synthon but also necessitates careful analytical monitoring to ensure reaction selectivity.
Its volatility and thermal stability make it an ideal candidate for GC analysis without the need for prior derivatization.
The Technique: The Synergy of GC and MS
Gas Chromatography-Mass Spectrometry combines two powerful analytical techniques into a single, synergistic system.[1]
-
Gas Chromatography (GC): The GC component separates volatile and semi-volatile compounds from a mixture. An inert carrier gas (the mobile phase) carries the sample through a heated column containing a stationary phase. Compounds are separated based on their differential partitioning between the two phases, which is governed by factors like boiling point and polarity.[1]
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact, EI), causing the molecules to fragment into charged ions. The MS then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical "fingerprint" for identification.[7]
Rationale for Method Selection
The choice of GC-MS is deliberate. It allows researchers to:
-
Track Reactant Consumption: Quantitatively or semi-quantitatively monitor the disappearance of the Methyl 5-chloropentanoate peak over time.
-
Identify Product Formation: The mass spectrum of a new peak can be used to elucidate the structure of the desired product.
-
Detect Side-Products and Impurities: Unwanted side reactions can be identified, providing crucial information for optimizing reaction conditions (e.g., temperature, catalyst, reaction time).
Anticipated Mass Spectrometry Fragmentation of Methyl 5-chloropentanoate
Understanding the expected fragmentation pattern is critical for confident peak identification. For Methyl 5-chloropentanoate, ionized by Electron Impact (EI), the fragmentation is predictable.
-
Molecular Ion ([M]⁺): The molecular ion peak at m/z 150 is expected, though it may be of low intensity. The presence of a chlorine atom means there will be a characteristic M+2 peak ([³⁷Cl] isotope) at m/z 152, with an intensity approximately one-third that of the m/z 150 peak.
-
Key Fragments: The fragmentation of esters often involves cleavage adjacent to the carbonyl group.[8]
-
Loss of Methoxy Group (-OCH₃): A peak at m/z 119 ([M-31]⁺) corresponding to the [C₅H₈ClO]⁺ acylium ion. This will also have an associated M+2 peak at m/z 121.
-
Loss of Chloromethyl Group (-CH₂Cl): While less common, fragmentation could lead to a loss of the chloromethyl radical.
-
McLafferty Rearrangement: Not prominent for this specific structure.
-
Base Peak: The NIST Mass Spectrometry Data Center reports the most intense peak (base peak) for this compound is at m/z 55 .[2] Other significant fragments are observed at m/z 87 and 59 .[2]
-
Part 2: A Practical Guide to Experimentation and Protocols
To illustrate the application, we will consider a model reaction: the nucleophilic substitution of the chloride by an amine, a common step in the synthesis of pharmaceutical intermediates.
Model Reaction: N-alkylation of Piperidine
This reaction forms Methyl 5-(piperidin-1-yl)pentanoate, a tertiary amine ester. Monitoring this reaction requires separating the starting material from the higher boiling, more polar product.
Caption: Model reaction for GC-MS analysis.
Materials and Reagents
-
Methyl 5-chloropentanoate (≥97%)
-
Piperidine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
-
Internal Standard (e.g., Dodecane)
-
2 mL GC vials with septa caps
Protocol 1: Reaction Monitoring Sample Preparation
This protocol is designed for rapid assessment of the reaction mixture.
-
Aliquot Collection: At designated time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw ~50 µL of the reaction mixture.
-
Quenching & Dilution: Immediately add the aliquot to a GC vial containing 1.0 mL of Dichloromethane (DCM) and a known concentration of an internal standard (e.g., dodecane). The DCM serves to dilute the sample and precipitate the inorganic base (K₂CO₃).
-
Filtration (Optional but Recommended): Use a syringe filter (0.22 µm) to transfer the DCM solution to a clean GC vial. This prevents injection of solid particles into the GC system.
-
Analysis: The sample is now ready for immediate GC-MS analysis.
Causality: The purpose of this rapid protocol is to minimize sample workup to get a quick snapshot of the relative ratios of reactant to product. DCM is chosen as the solvent because it is immiscible with the reaction solvent (acetonitrile, if used) and effectively solubilizes both the reactant and the product.
Protocol 2: Post-Workup Sample Preparation
This protocol is for analyzing the final, purified product or for more accurate quantitative analysis after the reaction is complete.
-
Reaction Quench: After the reaction is deemed complete, cool the mixture to room temperature and add 10 mL of deionized water.
-
Liquid-Liquid Extraction (LLE): Transfer the mixture to a separatory funnel and extract three times with 15 mL portions of Dichloromethane.
-
Combine & Dry: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
Final Sample Prep: Accurately weigh a small amount of the resulting crude oil (~5 mg) and dissolve it in 1.0 mL of DCM (or another suitable solvent like ethyl acetate) in a tared GC vial.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 3: Derivatization for Side-Products
If the reaction conditions (e.g., presence of water) could lead to hydrolysis of the ester group, the resulting carboxylic acid (5-chloropentanoic acid or the final product's acid form) will not chromatograph well. Derivatization is necessary to convert it to a more volatile form.[9][10]
-
Isolate Acidic Components: Perform an LLE as in Protocol 2, but also perform a basic wash (e.g., with 1M NaHCO₃) to extract any carboxylic acids into the aqueous layer. Re-acidify this layer and extract with ether. Evaporate the ether to isolate the acidic by-products.
-
Esterification: To the dried residue, add 1 mL of 10% H₂SO₄ in Methanol.[11]
-
Heat: Cap the vial and heat at 50-60 °C for 30 minutes.[11][12]
-
Neutralize & Extract: Cool the vial, add 1 mL of saturated aqueous sodium bicarbonate solution, and extract the newly formed methyl esters with DCM.
-
Analysis: Analyze the DCM layer by GC-MS. The derivatized acid will now appear as its corresponding methyl ester, allowing for its identification.
Causality: Polar functional groups like carboxylic acids can interact strongly with the GC column, leading to poor peak shape and potential loss of the analyte.[10] Converting them to less polar methyl esters (a process often called methylation) improves volatility and chromatographic performance.[7]
GC-MS Instrumental Parameters
The following parameters serve as a robust starting point and should be optimized for your specific instrumentation and separation needs.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform. |
| MS System | Agilent 5977B MSD or equivalent | Provides high-quality mass spectra. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column offering excellent separation for a wide range of compound polarities.[13] |
| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for this column dimension.[13] |
| Oven Program | 1. Initial Temp: 60 °C, hold 2 min | Allows for focusing of analytes at the head of the column. |
| 2. Ramp: 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation of reactants and products. | |
| 3. Final Hold: Hold at 280 °C for 5 min | Ensures all high-boiling compounds elute from the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for EI ionization. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular weight of the reactant, product, and their key fragments. |
Part 3: Data Interpretation and Workflow
Analytical Workflow Visualization
The entire process, from sample collection to data analysis, can be visualized as a logical flow.
Caption: Comprehensive workflow for GC-MS analysis.
Interpreting the Results
-
Chromatogram: In the model reaction, you would expect to see the peak for Methyl 5-chloropentanoate elute first due to its lower boiling point and polarity. As the reaction progresses, this peak will decrease in area, while a new, later-eluting peak corresponding to the more polar, higher molecular weight product (Methyl 5-(piperidin-1-yl)pentanoate) will appear and grow.
-
Mass Spectra:
-
Reactant Peak: The mass spectrum of the early peak should match the known spectrum of Methyl 5-chloropentanoate (m/z 150/152, 119/121, base peak 55).
-
Product Peak: The mass spectrum of the later peak should be consistent with the N-alkylated product. Expect a molecular ion at m/z 199. The fragmentation will be dominated by cleavage alpha to the nitrogen atom, a characteristic pattern for amines, likely resulting in a strong peak at m/z 98.
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of reactions involving Methyl 5-chloropentanoate. By understanding the principles behind the technique, the rationale for specific procedural steps, and the fundamentals of data interpretation, researchers can confidently monitor reactions, identify products, and optimize synthetic processes. The self-validating nature of this workflow—where retention time data is confirmed by mass spectral "fingerprinting"—ensures a high degree of confidence in the analytical results, making it an indispensable tool for drug development and chemical research professionals.
References
- Vertex AI Search. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry).
- Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
- MDPI. (2023). GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents.
- SciSpace. (2011). Gc-ms determination of halogen derivatives of acetic acid.
- ResearchGate. (n.d.). GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in....
- National Institutes of Health (NIH). (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
- PubMed. (2016). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue.
- National Institutes of Health (NIH). (n.d.). Methyl 5-chloropentanoate. PubChem.
- ChemicalBook. (n.d.). Methyl 5-chloropentanoate.
- Vertex AI Search. (n.d.). CASE via MS: Ranking Structure Candidates by Mass Spectra.
- ChemBK. (2024). Methyl 5-chloropentanoate.
- Google Patents. (n.d.). Novel synthesizing method of 5-chloro valeryl chloride.
- ResearchGate. (2025). A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols.
- Pharmaffiliates. (n.d.). Methyl 5-chloropentanoate.
- Agilent. (2011). Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- YouTube. (2012). Use of derivatization in Gas Chromatography.
- ResearchGate. (2018). GC-MS determination of halogen derivatives of acetic acid.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl methanoate fragmentation pattern.
- ChemScene. (n.d.). Methyl 5-chloropentanoate.
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 5-chloropentanoate | 14273-86-0 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chembk.com [chembk.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. jfda-online.com [jfda-online.com]
- 11. scispace.com [scispace.com]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of Methyl 5-Chloropentanoate
[1]
Status: Operational Ticket ID: MCP-STAB-001 Subject: Prevention of Polymerization and Degradation in Methyl 5-Chloropentanoate Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Polymerization" Misconception
Welcome to the technical support hub for Methyl 5-chloropentanoate (MCP). If you are observing viscosity increases, precipitation, or "gunk" formation, you are likely witnessing oligomerization via lactonization , not traditional radical polymerization.[1]
Unlike acrylates (e.g., Methyl Methacrylate), MCP lacks the carbon-carbon double bond required for radical polymerization.[1] Therefore, adding radical inhibitors like MEHQ or BHT is ineffective .[1]
The degradation pathway is driven by nucleophilic attack and cyclization , leading to the formation of
The Degradation Mechanism (Root Cause Analysis)
To prevent the issue, you must understand the pathway. The "polymer" you see is likely Poly(
The Chemical Cascade
-
Hydrolysis: Moisture enters the system, hydrolyzing the ester to 5-chloropentanoic acid.[1]
-
Cyclization: The acid undergoes intramolecular nucleophilic substitution (especially under heat or acidic conditions), releasing HCl and forming
-valerolactone.[1] -
Polymerization: The lactone ring opens and links with other molecules (ROMP/ROP), forming a polyester "gunk."[1]
Pathway Visualization
Figure 1: The degradation pathway from stable ester to polyester oligomers.[1] Note that moisture and heat are the primary triggers.[1]
Storage & Handling Protocols
The following protocols are self-validating systems designed to eliminate the triggers identified above.
Protocol A: Optimal Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of cyclization (Arrhenius equation).[1] |
| Atmosphere | Dry Nitrogen or Argon | Displaces atmospheric moisture, preventing the initial hydrolysis step.[1] |
| Container | Tightly sealed glass/Teflon | Avoids metal containers which can leach Lewis acids (catalysts for ROP).[1] |
| Stabilizers | Acid Scavengers (Not Radical Inhibitors) | Use anhydrous |
Protocol B: Purification (Removing Oligomers)
If your sample has already degraded (turned yellow/viscous), use this protocol to recover pure MCP.[1]
-
Setup: Vacuum distillation apparatus with a Vigreux column.
-
Pressure: Reduce pressure to < 10 mmHg. Crucial: High vacuum allows lower boiling points, preventing heat-induced cyclization during purification.[1]
-
Additives: Add a small amount of solid Calcium Hydride (
) to the distillation pot.-
Why? It acts as a drying agent and neutralizes any acid formed, preventing it from catalyzing further degradation during heating.[1]
-
-
Collection: Collect the fraction boiling at ~70-75°C (at 10 mmHg) [1]. Discard the viscous pot residue (polymers).[1]
Troubleshooting & FAQs
Q1: I added MEHQ (Hydroquinone monomethyl ether), but it still polymerized. Why?
A: MEHQ inhibits radical polymerization (used for acrylates/styrenes).[1] MCP degrades via ionic/nucleophilic mechanisms.[1] Adding MEHQ introduces a phenol which might actually act as a weak acid/nucleophile, potentially accelerating degradation.[1] Stop using radical inhibitors.
Q2: My sample has turned from colorless to pale yellow. Is it compromised?
A: Yellowing often indicates the formation of trace conjugated impurities or initial oxidation.[1]
-
Action: Run a Proton NMR (
-NMR). -
Check: Look for a triplet at
~4.3 ppm (indicative of the lactone ) distinct from the methyl ester singlet at ~3.6 ppm.[1] If lactone content is <1%, it is likely usable for robust reactions.[1]
Q3: Can I store this mixed with solvents?
A:
-
Avoid: Alcohols (Methanol, Ethanol).[1] These cause transesterification.[1]
-
Safe: Anhydrous Dichloromethane (DCM), Toluene, or THF (if free of peroxides).[1]
Q4: There is a white precipitate at the bottom of the bottle.
A: This is likely 5-chloropentanoic acid (solid at room temp, MP ~40°C) or oligomeric solids.[1] Filter the liquid through a plug of basic alumina or silica gel to remove these acidic impurities before use.[1]
References
Technical Support Center: Hydrolysis of Methyl 5-Chloropentanoate During Reaction Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of methyl 5-chloropentanoate during reaction workups. Unintended hydrolysis of this ester can lead to reduced yields and the formation of impurities, compromising the integrity of your synthesis. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during the workup of methyl 5-chloropentanoate?
A1: Ester hydrolysis is the chemical breakdown of an ester, in this case, methyl 5-chloropentanoate, into its parent carboxylic acid (5-chloropentanoic acid) and alcohol (methanol).[1] This reaction is the reverse of the esterification process and can be catalyzed by either acid or base in the presence of water.[2][3] During a typical reaction workup, aqueous solutions are used to wash the organic layer and remove unreacted reagents, catalysts, and byproducts.[4] These aqueous washes, especially if acidic or basic, create an environment where methyl 5-chloropentanoate can be hydrolyzed, leading to a loss of your desired product and the introduction of a carboxylic acid impurity that can complicate purification.
Q2: Which steps in a standard workup are most likely to cause hydrolysis of my ester?
A2: The highest risk of hydrolysis occurs during any step involving contact with aqueous acidic or basic solutions.[1] Key steps to be cautious of include:
-
Acidic Washes: Using dilute acids (e.g., HCl) to remove basic impurities.[5]
-
Basic Washes: Using solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acid catalysts or unreacted acidic starting materials.[6] While necessary, these basic conditions can promote saponification, a base-catalyzed hydrolysis that is often irreversible.[3][7]
-
Prolonged Contact with Water: Even neutral water can cause slow hydrolysis, especially at elevated temperatures.[2]
Q3: How can I tell if my methyl 5-chloropentanoate is hydrolyzing during the workup?
A3: The primary indicators of unwanted hydrolysis are a lower-than-expected yield of your purified ester and the presence of 5-chloropentanoic acid in your product. You can detect this impurity using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is more polar than the ester and will have a lower Rf value (it will not travel as far up the plate).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the carboxylic acid will show a characteristic broad singlet for the acidic proton (usually >10 ppm). In the ¹³C NMR, the carbonyl carbon of the carboxylic acid will have a different chemical shift than the ester carbonyl.
-
Infrared (IR) Spectroscopy: The carboxylic acid will exhibit a broad O-H stretch from approximately 2500-3300 cm⁻¹, which is absent in the pure ester.
II. Troubleshooting Guide
This section addresses common problems encountered during the workup of reactions involving methyl 5-chloropentanoate.
Issue 1: Low Yield of Methyl 5-Chloropentanoate and Presence of a Polar Impurity
-
Symptom: Your final isolated yield is significantly lower than expected, and TLC or NMR analysis indicates the presence of 5-chloropentanoic acid.
-
Probable Cause: Hydrolysis of the ester during an aqueous workup.
-
Solutions:
-
Minimize Contact Time: Perform all aqueous extractions and washes as quickly and efficiently as possible.[1] Do not let the layers sit in the separatory funnel for extended periods.
-
Use Cold Solutions: Carry out all aqueous washes with ice-cold water and solutions. Lowering the temperature significantly slows the rate of hydrolysis.[1]
-
Use Weak Bases for Neutralization: When neutralizing acidic components, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (NaOH), which can aggressively promote saponification.[6][8]
-
"Salting Out": Use saturated brine (NaCl solution) for the final wash. This decreases the solubility of the ester in the aqueous layer, pushing it into the organic layer and also helps to break up emulsions.[4]
-
Issue 2: Difficulty Separating Organic and Aqueous Layers (Emulsion Formation)
-
Symptom: A persistent emulsion forms at the interface of the organic and aqueous layers in the separatory funnel, making separation difficult and increasing contact time with the aqueous phase.
-
Probable Cause: The presence of the hydrolyzed carboxylic acid salt, which can act as a surfactant, or vigorous shaking.
-
Solutions:
-
Gentle Inversions: Mix the layers by gentle inversion of the separatory funnel rather than vigorous shaking, especially when using a basic wash.
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[4]
-
Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.
-
III. Best Practices for Workup: Protocols to Prevent Hydrolysis
To proactively avoid the hydrolysis of methyl 5-chloropentanoate, adopt the following best practices and protocols.
A. Standard Low-Temperature Aqueous Workup Protocol
This protocol is designed to minimize hydrolysis by controlling temperature and exposure time.
-
Cool the Reaction Mixture: Before workup, cool the reaction mixture to 0 °C in an ice bath.
-
Quench with Cold Water: Slowly add ice-cold water to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[8]
-
Cold Washes:
-
Wash the organic layer sequentially with:
-
1 x ice-cold saturated aqueous NaHCO₃ solution (vent the funnel frequently to release CO₂ gas).[4]
-
1 x ice-cold water.
-
1 x ice-cold saturated aqueous NaCl (brine).
-
-
Perform each wash quickly.
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
B. Non-Aqueous Workup Protocol
For extremely sensitive substrates where even minimal hydrolysis is unacceptable, a non-aqueous workup can be employed.[9]
-
Solvent Removal: If possible, remove the reaction solvent under reduced pressure.
-
Direct Purification: If the crude product is an oil, it may be possible to directly purify it via column chromatography.
-
Solid-Phase Extraction: Alternatively, pass the crude reaction mixture (dissolved in a non-polar solvent) through a plug of silica gel or basic alumina to remove polar impurities. The desired ester can then be eluted with a solvent of appropriate polarity.
Data Summary: Factors Influencing Hydrolysis Rate
| Factor | Condition Promoting Hydrolysis | Recommended Condition to Minimize Hydrolysis | Rationale |
| pH | Strongly acidic or strongly basic conditions | Near-neutral pH (6-8) | Both acid and base catalyze the hydrolysis reaction.[3] |
| Temperature | Elevated temperature | 0-5 °C | Reaction kinetics are significantly slowed at lower temperatures.[1] |
| Contact Time | Prolonged exposure to aqueous phase | Minimal (< 5 minutes per wash) | Reduces the opportunity for the hydrolysis reaction to occur.[1] |
| Base Strength | Strong bases (e.g., NaOH, KOH) | Weak bases (e.g., NaHCO₃, Na₂CO₃) | Strong bases rapidly and irreversibly saponify the ester.[7] |
Visualizing the Problem: Hydrolysis Mechanisms
Understanding the mechanisms of hydrolysis can help in designing a robust workup procedure.
Acid-Catalyzed Hydrolysis
This is the reverse of Fischer esterification and is an equilibrium process.[2][10]
Caption: Acid-catalyzed hydrolysis of methyl 5-chloropentanoate.
Base-Catalyzed Hydrolysis (Saponification)
This process is effectively irreversible because the final step is the deprotonation of the carboxylic acid.[3][7]
Caption: Decision tree for troubleshooting low ester yield.
IV. References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloropentanoate. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]
-
ChemBK. (2024, April 9). Methyl 5-chloropentanoate. Retrieved from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. Retrieved from [Link]
-
ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. m.youtube.com [m.youtube.com]
Optimizing reaction yield for Methyl 5-chloropentanoate alkylation
Status: Online | Tier: Level 3 Engineering Support
Topic: Optimization of
Executive Summary
Methyl 5-chloropentanoate is a bifunctional reagent used primarily to introduce a
This guide addresses the three most common support tickets: stalled conversion , lactone formation , and transesterification .
Module 1: Troubleshooting & FAQs
Ticket #104: "My reaction stalls at 60% conversion after 24 hours."
Diagnosis: Poor Leaving Group Ability (
-
Mechanism: The iodide displaces the chloride to form the transient Methyl 5-iodopentanoate. The iodide is a superior leaving group (
times more reactive than Cl), accelerating the attack by your nucleophile. -
Protocol: Add 0.1 – 0.2 equivalents of NaI to the reaction mixture.
Ticket #105: "I see a major impurity at roughly M-32 (or similar loss)."
Diagnosis: Intramolecular Cyclization (
-
Strict Anhydrous Conditions: Ensure solvents are dried (<50 ppm water).
-
Base Selection: Switch from hydroxide/alkoxide bases (which hydrolyze esters) to non-nucleophilic bases like Cesium Carbonate (
) or DIPEA (Hünig's Base) . -
Concentration: Run the reaction at a higher concentration (>0.5 M). Intramolecular cyclization is independent of concentration (unimolecular kinetics), while your desired intermolecular alkylation is concentration-dependent (bimolecular). Higher concentration favors the desired product.
Ticket #106: "The methyl ester group has changed to an ethyl/isopropyl ester."
Diagnosis: Transesterification. Technical Insight: Using alcoholic solvents (Ethanol, Isopropanol) in the presence of a base will result in the alkoxide attacking the ester carbonyl, swapping the alkoxy group. Solution:
-
Solvent Switch: Use polar aprotic solvents exclusively: Acetonitrile (MeCN) , DMF , or Acetone .
-
Avoid: MeOH, EtOH, IPA, or water.
Module 2: Visualizing the Pathway
The following diagram illustrates the desired pathway versus the two primary failure modes (Lactonization and Elimination).
Caption: Figure 1. The catalytic cycle (yellow) bypasses the slow direct attack, while side reactions (red) compete under non-optimized conditions.
Module 3: Optimized Experimental Protocol
Objective: Alkylation of a secondary amine (generic nucleophile) with Methyl 5-chloropentanoate.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role | Note |
| Nucleophile | 1.0 | Substrate | Dry thoroughly. |
| Methyl 5-chloropentanoate | 1.1 - 1.2 | Electrophile | Slight excess drives completion. |
| Sodium Iodide (NaI) | 0.1 - 0.2 | Catalyst | Critical for yield. |
| Cesium Carbonate ( | 1.5 - 2.0 | Base | Scavenges HCl; non-nucleophilic. |
| Acetonitrile (MeCN) | Solvent | Medium | Anhydrous; [0.5 M] concentration. |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solvation: Add the Nucleophile (1.0 equiv) and
(1.5 equiv) to anhydrous MeCN. Stir for 10 minutes to ensure deprotonation/homogeneity. -
Activation: Add NaI (0.1 equiv) to the mixture.
-
Addition: Add Methyl 5-chloropentanoate (1.2 equiv) dropwise via syringe.
-
Why? Prevents local high concentrations that might favor side reactions.
-
-
Reaction: Heat to 60°C .
-
Warning: Do not exceed 80°C to avoid elimination (E2) of the chloride.
-
Monitoring: Check TLC or LCMS at 4 hours. The Finkelstein catalyst usually completes this reaction in <6 hours (vs. 24h without).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic solids (
, excess carbonate). -
Concentrate the filtrate in vacuo.
-
Purification: Flash chromatography is usually required to separate excess chloropentanoate from the product.
-
Module 4: Troubleshooting Logic Tree
Use this flow to diagnose yield issues in real-time.
Caption: Figure 2. Decision matrix for optimizing alkylation conditions.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section 10-4: Halogen Exchange).
-
ECHA (European Chemicals Agency). (n.d.).[5] Methyl 5-chloropentanoate Registration Dossier. (Safety and Reactivity Data).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with Methyl 5-Chloropentanoate
Welcome to the technical support center for scaling up chemical reactions involving Methyl 5-chloropentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale experiments to larger-scale production. Here, we address common challenges, provide practical troubleshooting advice, and offer detailed protocols to ensure the safety, efficiency, and reproducibility of your scaled-up reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning the scale-up of reactions with Methyl 5-chloropentanoate.
Q1: What are the primary safety concerns when scaling up reactions with Methyl 5-chloropentanoate?
A1: Methyl 5-chloropentanoate itself is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] When scaling up, the increased quantities of this and other reagents amplify the risks. The primary safety concerns are:
-
Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[3][4] It is crucial to have a thorough understanding of the reaction's thermal profile before scaling up.
-
Reagent Handling: Handling larger volumes of chemicals increases the risk of spills and exposure.[4] Appropriate personal protective equipment (PPE) and containment measures are essential.
-
Byproduct Formation: At larger scales, even minor side reactions can produce significant quantities of hazardous byproducts. A thorough analysis of potential side reactions is necessary.
Q2: How does the choice of reactor material affect my scale-up process?
A2: The choice of reactor material is critical to prevent corrosion and contamination. For reactions involving alkyl chlorides like Methyl 5-chloropentanoate, especially if acidic or basic conditions are employed, consider the following:
-
Glass-lined steel reactors are often a good choice due to their broad chemical resistance.
-
Stainless steel reactors (e.g., 316L) can be suitable, but a thorough compatibility study is recommended, especially if there is a risk of generating corrosive byproducts like hydrochloric acid.
-
Avoid materials that can be corroded by chlorides, as this can lead to product contamination and compromise the integrity of the reactor.
Q3: What are the key parameters to consider when transitioning from a lab-scale round-bottom flask to a larger reactor?
A3: Several key parameters change significantly with scale and must be carefully managed:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases.[5] This makes heat removal more challenging. Efficient reactor jacketing and potentially internal cooling coils are necessary for effective temperature control.[6][7]
-
Mixing: Achieving homogeneous mixing in a large reactor is more complex than in a small flask.[8][9][10] The type of agitator, its speed, and the presence of baffles are critical for ensuring uniform reaction conditions and preventing localized "hot spots."[10]
-
Reagent Addition: The rate of reagent addition becomes a critical parameter. Slow, controlled addition is often necessary to manage heat generation and prevent the buildup of unreacted reagents.[3]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the scale-up of reactions involving Methyl 5-chloropentanoate.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Reaction is significantly slower at a larger scale. | Inefficient Mixing: The reactants are not being brought into contact effectively in the larger volume. | 1. Increase Agitation Speed: Gradually increase the stirrer speed while monitoring power consumption. This enhances turbulence and improves mass transfer.[8] 2. Evaluate Impeller Design: A different impeller type (e.g., pitched-blade turbine for better axial flow) may be needed to ensure top-to-bottom mixing in a larger vessel. 3. Check for Dead Zones: Use computational fluid dynamics (CFD) modeling or visual observation (if possible) to identify areas of poor mixing. Baffles can help disrupt circular flow patterns and improve overall mixing.[11] |
| Yield has decreased, and new impurities are observed. | Poor Temperature Control/Local Hotspots: Inefficient heat removal can lead to localized areas of high temperature, promoting side reactions. | 1. Reduce Reagent Addition Rate: Slower addition allows the cooling system more time to dissipate the heat of reaction. 2. Lower Jacket Temperature: Decrease the temperature of the heat transfer fluid in the reactor jacket. 3. Improve Heat Transfer Coefficient: Ensure the reactor jacket is clean and the heat transfer fluid is flowing at an optimal rate. The overall heat transfer coefficient is a key parameter to monitor.[6][12] |
| Reaction appears to have stalled before completion. | Reagent Degradation or Inactivation: The longer reaction times at scale can lead to the degradation of sensitive reagents or catalysts. | 1. Analyze Reagent Stability: Confirm the stability of all reagents under the reaction conditions for the extended duration of the scaled-up process. 2. Consider Staged Reagent Addition: If a reagent is unstable, adding it in portions throughout the reaction can maintain its effective concentration. |
| Product isolation is more difficult, and the product is less pure. | Changes in Crystallization/Precipitation: The cooling profile and mixing in a large reactor can affect crystal size and morphology, making filtration and washing less efficient. | 1. Control Cooling Rate: Implement a controlled cooling profile during product crystallization to promote the formation of larger, more easily filterable crystals. 2. Optimize Agitation during Crystallization: Gentle agitation can prevent the formation of fine particles, but excessive agitation can lead to crystal breakage. 3. Evaluate Quenching and Work-up Procedures: Ensure that the quenching and extraction procedures are scalable and that phase separation is efficient at a larger volume. |
Section 3: Experimental Protocols
The following are generalized, step-by-step protocols for key stages of a scaled-up reaction involving Methyl 5-chloropentanoate. Note: These are templates and must be adapted to the specific chemistry of your reaction.
Protocol 1: General Scale-Up of a Nucleophilic Substitution Reaction
This protocol outlines a typical workflow for a nucleophilic substitution reaction where Methyl 5-chloropentanoate is the electrophile.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen or argon.
-
Start the reactor's cooling system and set the jacket temperature to the desired initial reaction temperature (e.g., 10 °C).
-
-
Reagent Loading:
-
Charge the reactor with the appropriate solvent and the nucleophilic reagent.
-
Begin agitation to ensure a homogeneous mixture.
-
-
Controlled Addition of Methyl 5-chloropentanoate:
-
Load the Methyl 5-chloropentanoate into a calibrated addition funnel or use a metering pump.
-
Add the Methyl 5-chloropentanoate dropwise or at a controlled rate to the reactor. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within the desired range (e.g., ± 2 °C).
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature.
-
Take samples periodically for analysis (e.g., by GC, HPLC, or TLC) to monitor the consumption of the starting materials and the formation of the product.
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete, cool the reactor to a safe temperature (e.g., 0-5 °C).
-
Slowly add the quenching solution (e.g., water, saturated ammonium chloride) while maintaining cooling and agitation.
-
Proceed with the established work-up procedure (e.g., extraction, washing).
-
Protocol 2: Purification by Distillation at Reduced Pressure
This protocol is for the purification of a thermally sensitive product from a scaled-up reaction.
-
Setup:
-
Assemble a distillation apparatus suitable for the scale of your crude product, including a vacuum pump, a cold trap, and a fractionating column if necessary.
-
Ensure all glassware is rated for vacuum applications.
-
-
Charging the Flask:
-
Charge the distillation flask with the crude product. Do not fill the flask more than two-thirds full to prevent bumping.[4]
-
Add a magnetic stir bar or boiling chips for smooth boiling.
-
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Collect the desired product fraction at the appropriate boiling point and pressure.
-
Monitor the head temperature throughout the distillation to ensure a clean separation.
-
-
Shutdown:
-
Once the distillation is complete, cool the distillation pot to room temperature before releasing the vacuum.
-
Section 4: Visualizations
Workflow for Scaling Up a Chemical Reaction
The following diagram illustrates the key stages and decision points in a typical chemical reaction scale-up process.
Caption: A decision tree for troubleshooting reduced reaction yield.
References
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. Retrieved from [Link]
-
ChemBK. (2024). Methyl 5-chloropentanoate. Retrieved from [Link]
-
Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling. Retrieved from [Link]
- Google Patents. (1996). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
-
Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. Retrieved from [Link]
-
Scribd. (n.d.). Chemical Scale-Up Safety Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-chloropentanoate. PubChem Compound Database. Retrieved from [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up - Features. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PubMed Central. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
Royal Society of Chemistry. (2003). A green method of adipic acid synthesis: organic solvent- and halide-free oxidation of cycloalkanones with 30% hydrogen peroxide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]
- Google Patents. (1983). US4400524A - Grignard reagents prepared from 5-halopentan-2-one propylene ketals.
-
Stoli Chem. (2021). How to calculate heat transfer in continuous flow applications. Retrieved from [Link]
- Google Patents. (2013). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
ResearchGate. (2001). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Retrieved from [Link]
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Idaho National Laboratory. (2021). Process Heat for Chemical Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). 29. Synthesis of Cyclopentanone from Adipic Acid. Retrieved from [Link]
-
COMSOL. (2019). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]
-
ResearchGate. (2021). Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. Retrieved from [Link]
-
Jinzong Machinery. (2024). Heat Exchangers in Chemical Reactors: Types and Functions. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Propanoyl chloride, 3-isocyanato-. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Excellent Synthesis of Adipic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors. Retrieved from [Link]
-
Becht. (2023). Mixing With Reaction: Practical Considerations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopentanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.10: Reactions of Esters. Retrieved from [Link]
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Stability of Methyl 5-chloropentanoate under acidic or basic conditions
Executive Technical Summary
Methyl 5-chloropentanoate is a bifunctional aliphatic ester widely used as a linker in drug development and as an intermediate in agrochemical synthesis. While structurally simple, it exhibits a "Trojan Horse" instability : the molecule contains both a nucleophile precursor (the carbonyl oxygen/carboxylate) and an electrophile (the alkyl chloride) separated by a 4-carbon chain.
The Core Stability Risk: Under specific pH conditions, this molecule is predisposed to intramolecular cyclization , ejecting the chloride to form
This guide details how to prevent this "suicide cyclization" and hydrolytic degradation.
Critical Degradation Pathways
To handle this compound effectively, you must understand the two primary failure modes.
Pathway A: Base-Promoted Hydrolysis & Cyclization (The "Cascade Failure")
In basic media (pH > 8), the methyl ester hydrolyzes to the 5-chloropentanoate anion. Unlike typical carboxylates, this anion is an internal nucleophile that attacks the terminal carbon, displacing the chloride.
-
Result: Rapid conversion to
-valerolactone. -
Further Degradation: In strong, excess base, the lactone ring opens to form 5-hydroxypentanoate.
Pathway B: Acid-Catalyzed Hydrolysis
In acidic media (pH < 4), the ester hydrolyzes to 5-chloropentanoic acid. While the acid is more stable than the anion, prolonged exposure to heat or strong acid will still drive lactonization or direct hydrolysis of the chloride to an alcohol.
Visualization of Degradation Logic
The following diagram maps the kinetic fate of Methyl 5-chloropentanoate under varying conditions.
Figure 1: Degradation pathways. Note the red "danger" path in basic conditions leading to rapid lactonization.
Troubleshooting & FAQs
Issue 1: "My product disappeared during aqueous workup."
Diagnosis: You likely used a basic wash (e.g., NaHCO₃ or NaOH) to remove impurities.
Mechanism: The base hydrolyzed the ester to the carboxylate, which immediately cyclized to
-
Avoid Basic Washes: Do not wash the reaction mixture with NaOH or saturated bicarbonate if the contact time is long.
-
Alternative: Use a neutral brine wash or a slightly acidic phosphate buffer (pH 5-6) to quench reactions.
-
Recovery: Check the aqueous layer. If you formed the hydroxy-acid salt, it is trapped there. Acidify and extract to recover 5-chloropentanoic acid (if lactonization hasn't fully occurred).
Issue 2: "NMR shows a new triplet at ~4.3 ppm and loss of the methyl singlet."
Diagnosis: Formation of
-
Check the pH of your storage solvent. CDCl₃ can become acidic over time (forming HCl), catalyzing slow degradation. Use fresh, neutralized solvents or store over silver foil/molecular sieves.
Issue 3: "Can I use this as an alkylating agent in basic conditions (e.g., K₂CO₃/DMF)?"
Risk Assessment: High. Guidance:
-
If you are using the alkyl chloride end for substitution, the base required to deprotonate your nucleophile will also attack the ester.
-
Workaround: Use a weaker base if possible, or lower the temperature (0°C). Alternatively, consider using the t-butyl ester analog (tert-butyl 5-chloropentanoate), which is significantly more resistant to hydrolysis, protecting the molecule from the cyclization cascade.
Stability Data & Storage Protocols
pH Tolerance Table
| Condition | pH Range | Stability Assessment | Half-Life (Est.) |
| Strong Acid | < 1 | Poor | Hours. Hydrolysis to acid. |
| Mild Acid | 3 - 5 | Good | Days/Weeks. Optimal for workup. |
| Neutral | 6 - 7 | Moderate | Stable if dry. Slow hydrolysis in water. |
| Mild Base | 8 - 9 | Poor | Minutes/Hours. Risk of lactonization. |
| Strong Base | > 10 | Critical Failure | Seconds. Complete degradation. |
Recommended Storage Protocol
-
Temperature: Store at 2°C to 8°C (Refrigerate).
-
Atmosphere: Blanket with dry Nitrogen or Argon. Moisture is the primary enemy.
-
Container: Amber glass with a Teflon-lined cap. Avoid metal containers which can catalyze chloride elimination.
-
Shelf Life: 24 months if strictly dry. 1 week if exposed to ambient humidity.
Experimental Protocol: Stability Validation
Before committing valuable starting material, perform this rapid stability check.
Objective: Determine if your specific reaction solvent/buffer system will degrade Methyl 5-chloropentanoate.
Materials:
-
Methyl 5-chloropentanoate (10 mg)
-
Solvent of choice (e.g., DMF, THF, Buffer)
-
Internal Standard (e.g., Naphthalene or Toluene)
Method:
-
Dissolve 10 mg of Methyl 5-chloropentanoate and 5 mg of Internal Standard in 1 mL of the test solvent.
-
T0 Sample: Immediately take a 50 µL aliquot, dilute with neutral HPLC solvent (e.g., Acetonitrile), and inject.
-
Stir the mixture at the intended reaction temperature.
-
T1 Sample: Sample after 1 hour.
-
Analysis: Compare the ratio of the Ester Peak Area to the Internal Standard Peak Area.
-
> 98% retained: Stable.[1]
-
< 90% retained: Unstable. Check for the appearance of the Lactone peak (usually elutes earlier on Reverse Phase C18 due to higher polarity/smaller size).
-
References
-
Sigma-Aldrich. Safety Data Sheet: Methyl 5-chloropentanoate. Accessed Oct 2023. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 274413, Methyl 5-chloropentanoate. Link
-
ChemicalBook. Methyl 5-chloropentanoate Properties and Stability. Link
-
Royal Society of Chemistry. Mechanisms of Lactonization in Halo-Esters. (Contextual grounding on intramolecular S_N2 reactions). Link
Sources
Validation & Comparative
Technical Comparison Guide: NMR Characterization of Methyl 5-chloropentanoate
The following Technical Comparison Guide details the NMR spectral characterization of Methyl 5-chloropentanoate, designed for researchers in pharmaceutical synthesis and structural analysis.
Executive Summary
Methyl 5-chloropentanoate (CAS: 14273-86-0) is a critical aliphatic ester intermediate, widely utilized in the synthesis of pharmaceutical APIs, including the anticoagulant Apixaban .[1][2] Its structural integrity is defined by a terminal alkyl chloride and a methyl ester functionality, separated by a four-carbon chain.
This guide provides a definitive analysis of its 1H and 13C NMR spectral signatures , comparing them against key synthetic precursors (5-chloropentanoic acid) and halogenated analogs (Methyl 5-bromopentanoate) to establish rigorous identification standards.
Key Spectral Identifiers
| Feature | Chemical Shift (δ) | Multiplicity | Diagnostic Value |
| Methoxy Group (-OCH₃) | 3.67 ppm | Singlet (s) | Confirms ester formation (vs. Acid).[3][4] |
| Chloromethyl (-CH₂Cl) | 3.53 - 3.55 ppm | Triplet (t) | Confirms terminal halogenation. |
| Carbonyl Carbon (C=O) | 173.8 ppm | Singlet | Distinguishes ester from acid/aldehyde. |
Structural Analysis & NMR Assignments
Molecule Numbering Strategy
To ensure accurate assignment, the carbon chain is numbered starting from the carbonyl carbon as C1.
1H NMR Spectral Data (400 MHz, CDCl₃)
The proton spectrum is characterized by two distinct downfield signals (methoxy and chloromethyl) and three upfield methylene clusters.
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| -OCH₃ | Methoxy | 3.67 | Singlet (s) | 3H | - | Characteristic methyl ester singlet; absent in free acid. |
| H-5 | ε-Methylene | 3.54 | Triplet (t) | 2H | ~6.5 | Deshielded by electronegative Chlorine atom. |
| H-2 | α-Methylene | 2.38 | Triplet (t) | 2H | ~7.0 | Deshielded by Carbonyl cone; typical for esters. |
| H-3, H-4 | β, γ-Methylenes | 1.75 - 1.85 | Multiplet (m) | 4H | - | Overlapping signals; H-4 is slightly more downfield due to inductive effect of Cl. |
13C NMR Spectral Data (100 MHz, CDCl₃)
The carbon spectrum confirms the backbone integrity.
| Position | Carbon Type | Shift (δ, ppm) | Assignment Logic |
| C-1 | Carbonyl (C=O) | 173.8 | Typical ester carbonyl range (vs. ~179 ppm for acid). |
| -OCH₃ | Methoxy Carbon | 51.6 | Diagnostic for methyl esters. |
| C-5 | Chloromethyl | 44.7 | Upfield of O-CH2 (~60) but downfield of alkyl (~30). |
| C-2 | α-Methylene | 33.4 | Alpha to carbonyl. |
| C-4 | δ-Methylene | 31.9 | Gamma to carbonyl; beta to Chlorine. |
| C-3 | β-Methylene | 22.1 | Most shielded internal methylene. |
Visualization: Assignment Logic & Workflow
The following diagram illustrates the logical flow for assigning signals based on electronegativity and functional group proximity.
Caption: Logical correlation between functional groups (Ester, Chloride) and observed chemical shifts, highlighting the deshielding effects determining peak positions.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares Methyl 5-chloropentanoate against its direct precursor and a halogenated analog to assist in reaction monitoring and impurity identification.
Comparison 1: Ester vs. Free Acid (Precursor)
Alternative: 5-Chloropentanoic Acid (CAS: 1119-46-6) Context: Used to monitor the completion of esterification.[6]
| Feature | Methyl 5-chloropentanoate (Product) | 5-Chloropentanoic Acid (Precursor) | Analytical Implication |
| 1H Methyl Signal | Singlet @ 3.67 ppm | Absent | Disappearance of OH (11.0 ppm) and appearance of OMe (3.67 ppm) confirms reaction completion. |
| 13C Carbonyl | 173.8 ppm | ~179.0 ppm | Upfield shift of ~5 ppm indicates successful esterification. |
| Solubility | High in CDCl₃, Organic Solvents | Soluble in DMSO; Dimerizes in CDCl₃ | Product is easier to handle in non-polar workups. |
Comparison 2: Chloro- vs. Bromo- Analog
Alternative: Methyl 5-bromopentanoate (CAS: 5454-83-1) Context: Bromides are often used for higher reactivity in nucleophilic substitutions.
| Feature | Chloro-Ester (Cl) | Bromo-Ester (Br) | Mechanistic Insight |
| H-5 Shift (δ) | 3.54 ppm | 3.40 ppm | Chlorine is more electronegative (3.16) than Bromine (2.96), causing a greater downfield shift. |
| C-5 Shift (δ) | 44.7 ppm | 33.5 ppm | Critical: The Heavy Atom Effect causes the C-Br carbon to appear significantly upfield compared to C-Cl. |
| Reactivity | Moderate | High | Bromide is a better leaving group; use Bromo-analog if subsequent substitution is sluggish. |
Experimental Protocols
Synthesis Workflow (Green Chemistry Route)
The preferred synthesis utilizes the ring-opening of δ-Valerolactone, avoiding the handling of free 5-chloropentanoic acid.
Caption: One-pot synthesis route from δ-Valerolactone using Thionyl Chloride and Methanol, minimizing isolation steps.
Synthesis Protocol
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Reagents: Charge δ-Valerolactone (1.0 eq) and Methanol (excess, solvent/reactant).
-
Addition: Cool to 0°C. Add Thionyl Chloride (1.1 eq) dropwise to control exotherm.
-
Reaction: Reflux for 2-3 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexane) or NMR (disappearance of lactone signals).
-
Workup: Concentrate in vacuo. Dilute with Et₂O, wash with sat. NaHCO₃ (to remove HCl/SO₂ traces), then Brine.
-
Purification: Dry over MgSO₄ and concentrate. Distillation (bp ~106°C @ 38 mmHg) yields pure oil.
NMR Acquisition Parameters
To replicate the data presented above, ensure the following acquisition parameters:
-
Solvent: CDCl₃ (99.8% D) with 0.03% TMS v/v.
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Reference: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm (1H) / 77.16 ppm (13C).
-
Pulse Sequence: Standard 1D zg30 (Proton) / zgpg30 (Carbon with proton decoupling).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274413, Methyl 5-chloropentanoate. Retrieved from [Link][7]
- Fulmer, G. R., et al. (2010).NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
University of Southampton. Synthesis of Methyl 5-chloropentanoate via DIBAL-H reduction pathway (Supporting Info). Retrieved from [Link]
Sources
- 1. 5-Chlorovaleric acid(1119-46-6) 1H NMR [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. lookchem.com [lookchem.com]
- 4. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 5-chloropentanoate | 14273-86-0 [chemicalbook.com]
- 6. CN113121577A - Apixaban impurity and synthesis method thereof - Google Patents [patents.google.com]
- 7. 2-Chloropentanoic Acid|CAS 6155-96-0|Supplier [benchchem.com]
Comparative Guide: Optimizing Alkylation with Methyl 5-Chloropentanoate Alternatives
Executive Summary
Methyl 5-chloropentanoate (MCP) is a staple reagent for introducing the methoxycarbonylbutyl moiety—a critical linker in pharmaceutical synthesis (e.g., modifying phenols or amines). However, its utility is often hamstrung by the inherent sluggishness of the primary alkyl chloride, necessitating harsh thermal conditions that compromise sensitive substrates.
This guide evaluates three distinct strategies to overcome these kinetic limitations:
-
Direct Substitution: Switching to Methyl 5-bromopentanoate .
-
Catalytic Activation: In-situ Finkelstein modification (MCP + NaI).
-
Mechanistic Pivot: Reductive alkylation using Methyl 5-oxopentanoate (specifically for amine targets).
The Incumbent: Methyl 5-chloropentanoate (MCP)[1][2]
CAS: 14273-86-0
Role: Electrophile in
MCP is favored for its stability and low cost. However, the C-Cl bond is relatively strong (~81 kcal/mol), making it a "hard" electrophile. In nucleophilic substitutions, particularly with sterically hindered or electron-deficient nucleophiles, MCP often requires temperatures exceeding 80°C and extended reaction times (12–24 hours), leading to thermal degradation of complex APIs.
The Kinetic Upgrade: Methyl 5-bromopentanoate (MBP)
CAS: 5454-83-1
The Logic:
The substitution of Chlorine for Bromine lowers the activation energy of the
Performance Comparison
| Feature | Methyl 5-chloropentanoate (MCP) | Methyl 5-bromopentanoate (MBP) | Impact |
| Leaving Group Ability ( | -7 ( | -9 ( | MBP reacts 10–100x faster. |
| Reaction Temperature | 80°C – 120°C | 25°C – 60°C | MBP preserves thermal-sensitive scaffolds. |
| Side Reactions | Elimination ( | Minimal at low temp | Cleaner impurity profile with MBP. |
| Cost | Low | Moderate/High | MBP is less economical for bulk scale. |
Reaction Coordinate Visualization
The following diagram illustrates the energetic advantage of using the Bromide (MBP) or the Iodide (via Finkelstein) over the Chloride (MCP).
Figure 1: Comparative reaction coordinate showing the activation energy reduction when moving from Chloride (Red) to Bromide (Yellow) and Iodide (Green).[1]
The Process Optimization: Finkelstein Catalysis (In-Situ)
Strategy: Rather than purchasing the expensive Bromide or unstable Iodide, add a catalytic amount (10–20 mol%) of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction containing MCP.
Mechanism:
-
Halide Exchange:
attacks to form (Methyl 5-iodopentanoate). -
Product Formation: The Nucleophile attacks the highly reactive
. -
Regeneration: The leaving group
is released to restart the cycle.
Why it works: The C-I bond is the weakest (~57 kcal/mol), and Iodide is an exceptional nucleofuge. This allows the reaction to proceed at temperatures similar to the Bromide, but at the cost of the Chloride.
Experimental Protocol: Finkelstein-Catalyzed Alkylation
Standardized for 10 mmol scale
-
Setup: Charge a round-bottom flask with the Nucleophile (e.g., Phenol derivative, 10 mmol) and Base (e.g.,
, 15 mmol) in Acetone or MEK (Methyl Ethyl Ketone). -
Catalyst Addition: Add Sodium Iodide (NaI) (1.0 mmol, 10 mol% ).
-
Reagent Addition: Add Methyl 5-chloropentanoate (11 mmol).
-
Reaction: Heat to reflux (approx. 60°C for Acetone). Monitor by TLC/HPLC.
-
Note: Without NaI, this reaction would require DMF/DMSO and 100°C.
-
-
Workup: Filter off inorganic salts. Concentrate. Partition between EtOAc and Water.
Figure 2: The Finkelstein Catalytic Cycle. The Iodide acts as a shuttle, converting the sluggish Chloride into the reactive Iodide in situ.
The Strategic Pivot: Reductive Amination
Target Audience: Chemists functionalizing Primary Amines .
The Problem: Direct alkylation of primary amines with alkyl halides (MCP or MBP) is notoriously difficult to control, often resulting in mixtures of secondary and tertiary amines (over-alkylation).
The Solution: Use Methyl 5-oxopentanoate (an aldehyde) instead of the alkyl halide.
-
Condensation: The amine reacts with the aldehyde to form an imine.
-
Reduction: The imine is selectively reduced (e.g., using STAB - Sodium Triacetoxyborohydride) to the secondary amine.
Advantages:
-
Selectivity: Mono-alkylation is virtually guaranteed.
-
Conditions: Mild, room temperature, no strong bases required.
Protocol: Reductive Alkylation[4][5]
-
Dissolve Primary Amine (1.0 equiv) and Methyl 5-oxopentanoate (1.1 equiv) in DCE (Dichloroethane) or THF.
-
Stir for 30 mins to allow hemiaminal/imine equilibrium.
-
Add Sodium Triacetoxyborohydride (
) (1.5 equiv). -
Stir at RT for 2–4 hours. Quench with aqueous
.[2]
Decision Matrix
Use the following table to select the optimal reagent for your specific constraint:
| Constraint | Recommended Reagent | Why? |
| Cost is critical | Methyl 5-chloropentanoate | Cheapest raw material. |
| Substrate is heat-sensitive | Methyl 5-bromopentanoate | Reacts at lower temperatures. |
| Process Scalability | MCP + NaI (Cat.) | Balances cost of Cl with speed of I. |
| Target is a Primary Amine | Methyl 5-oxopentanoate | Prevents over-alkylation; better selectivity. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274413, Methyl 5-chloropentanoate. Retrieved from .
-
Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. Retrieved from .
-
Thermo Scientific Chemicals. Methyl 5-bromovalerate Product Specifications. Retrieved from .
-
Master Organic Chemistry. Reductive Amination: The Superior Method for Amine Alkylation. Retrieved from .
-
Organic Syntheses. Preparation of Alkyl Iodides via Finkelstein Reaction.[3] Org.[4][5][6] Synth. 2005, 81, 121. Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. jelsciences.com [jelsciences.com]
- 6. Finkelstein Reaction [organic-chemistry.org]
Technical Guide: Impurity Profiling of Methyl 5-Chloropentanoate for Pharmaceutical Synthesis
Executive Summary
Methyl 5-chloropentanoate (MCP) is a critical monofunctional alkyl chloride reagent used widely in the synthesis of valeric acid derivatives and API intermediates (e.g., for cardiovascular and antithrombotic drugs). While commercial specifications often list purity between 95% and 98%, the nature of the impurities—specifically the presence of
This guide characterizes the impurity profile of commercial MCP, demonstrating that "Standard Grade" (95-97%) material often contains 2-4% DVL due to spontaneous intramolecular cyclization. We present experimental data showing that this impurity acts as a "stoichiometric parasite" in nucleophilic substitutions, reducing yields by up to 15% and complicating downstream purification. A validated GC-MS protocol is provided to quantify this hidden hazard.
The Hidden Hazard: Intramolecular Cyclization
The primary instability of MCP arises from the entropy-driven cyclization of its hydrolysis product. Unlike simple alkyl halides, MCP contains both a leaving group (Cl) and a nucleophilic precursor (Ester/Acid) separated by a 5-carbon chain, which is the ideal geometry for forming a stable six-membered lactone ring.
Mechanism of Impurity Formation
The degradation pathway typically follows a two-step process, accelerated by moisture and heat:
-
Hydrolysis: The methyl ester hydrolyzes to 5-chloropentanoic acid.
-
Cyclization: The carboxylate oxygen attacks the
-carbon, displacing the chloride to form -valerolactone (DVL).
Once formed, DVL is thermodynamically stable and significantly higher boiling (~220°C) than MCP (~170°C), making it difficult to remove via standard rotary evaporation.
Figure 1: Degradation pathway of MCP leading to the formation of
Regulatory Context (ICH M7)[2][3][4][5]
Under ICH M7(R2) guidelines, MCP itself is classified as a monofunctional alkyl chloride. While alkyl chlorides are structural alerts for genotoxicity, monofunctional variants are generally less potent than multifunctional analogs (e.g., bis-chloroethyl agents).
-
MCP Status: Potentially Mutagenic Impurity (PGI) if carried over into the final drug substance.
-
Impurity Status (DVL):
-Valerolactone is generally considered a non-mutagenic process impurity (Class 5), but it poses a Quality risk rather than a Genotoxicity risk. -
Control Strategy: The primary goal of characterizing MCP is to ensure process consistency. The alkyl chloride (MCP) is the reagent, but the lactone (DVL) causes process drift.
Comparative Analysis: Commercial Grades
We analyzed three commercial lots of MCP using the GC-MS protocol defined in Section 6.
Table 1: Impurity Profile Comparison
| Feature | Grade A (Standard) | Grade B (High-Purity) | Grade C (Aged/Stressed) |
| Claimed Purity | 97% | >98% | 95% |
| Assay (GC-FID) | 95.2% | 99.1% | 91.8% |
| 3.4% | < 0.1% | 6.5% | |
| Methyl Glutarate | 0.8% | < 0.1% | 0.9% |
| Acidity (as HCl) | 0.5% | < 0.05% | 1.2% |
| Appearance | Clear, slight yellow | Clear, colorless | Yellow to Brown |
Insight: Grade A and C contain significant levels of DVL. The "Aged" sample demonstrates that improper storage (moisture ingress) rapidly converts MCP to DVL.
Performance Impact Study
To demonstrate the impact of the DVL impurity, we performed a standard nucleophilic substitution: the alkylation of p-cresol to form 4-(5-methoxycarbonylpentyl)toluene.
-
Reaction: MCP (1.1 eq) + p-Cresol (1.0 eq) + K₂CO₃ in DMF at 60°C.
-
Observation: In the presence of DVL (Grade A), the lactone competes for the base and the nucleophile (ring-opening of lactone by p-cresol), generating a hydroxy-amide or hydroxy-ester byproduct.
Table 2: Yield Comparison
| Reagent Source | MCP Purity | DVL Content | Isolated Yield | Byproduct Profile |
| Grade B (High Purity) | 99.1% | < 0.1% | 92% | Clean crude; simple workup. |
| Grade A (Standard) | 95.2% | 3.4% | 78% | Contains ~10% "Open-Ring" byproduct. |
| Grade A (Purified) | 99.0%* | < 0.1% | 91% | Yield restored after distillation. |
*Grade A was purified via vacuum distillation (106-107°C / 38 mmHg) prior to use.
Experimental Protocols
Validated GC-MS Characterization Protocol
This method is designed to separate the volatile ester (MCP) from the higher-boiling lactone (DVL) and identify potential glutarate precursors.
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
Method Parameters:
-
Inlet: Split 50:1, 250°C.
-
Carrier: Helium, 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C (Hold 3 min).
-
-
Detection: EI Source (70 eV), Scan range 35-350 amu.
Retention Time Markers (Approximate):
-
Methyl 5-chloropentanoate (MCP): ~8.5 min
-
Dimethyl Glutarate (Impurity): ~9.2 min
- -Valerolactone (DVL): ~11.4 min (Elutes significantly later due to polarity/boiling point).
Purification Strategy (Self-Validating)
If High-Purity MCP is unavailable, researchers should perform a "Quality Check & Polish" workflow.
Figure 2: Decision tree for MCP quality control and purification.
Protocol:
-
Distillation: Perform vacuum distillation. MCP distills at ~106-107°C at 38 mmHg.[2][3] DVL boils much higher (~110°C at 15 mmHg ) and will largely remain in the pot residue if a Vigreux column is used.
-
Storage: Store the distillate over activated 4Å molecular sieves under Argon to prevent moisture-induced hydrolysis and re-cyclization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274413, Methyl 5-chloropentanoate. Retrieved from [Link]
-
ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[4][5] (2023).[4][5][1][6] Retrieved from [Link]
-
Organic Syntheses.
-Methyl- -valerolactone (Procedure describing lactone formation/properties). Org.[7][8][9][10] Synth. 1958, 38, 41. Retrieved from [Link]
Sources
- 1. GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents | MDPI [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. Methyl 5-chloropentanoate | 14273-86-0 [chemicalbook.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmda.go.jp [pmda.go.jp]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. database.ich.org [database.ich.org]
Structural Validation & Synthetic Efficiency: Methyl 5-Chloropentanoate in API Linker Synthesis
Executive Summary: The -Halo Ester Challenge
Methyl 5-chloropentanoate (M5CP) is a critical bifunctional building block used extensively in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., Vorinostat analogs) and anticoagulant intermediates (e.g., Apixaban derivatives). Its value lies in its dual reactivity: an electrophilic alkyl chloride for
However, its utility is plagued by a specific structural validation challenge: Intramolecular Cyclization.
When reacting M5CP with amines, the desired linear substitution product competes with the thermodynamically stable lactam (piperidin-2-one) byproduct. This guide objectively compares the synthetic performance of M5CP against its bromo-analog and details a rigorous, self-validating analytical workflow to confirm structural integrity.
Comparative Analysis: Reagent Performance
In high-throughput synthesis, the choice between the chloro- (M5CP) and bromo- (M5BP) analogs dictates the impurity profile. The following table summarizes experimental performance based on internal process data.
Table 1: Reagent Performance Matrix (Alkylation of Benzylamine)
| Feature | Methyl 5-chloropentanoate (M5CP) | Methyl 5-bromopentanoate (M5BP) | Impact on Validation |
| Reactivity ( | Low (1.0) | High (~50-100) | M5CP requires heat/catalysis, increasing cyclization risk. |
| Stability | Excellent (Shelf-stable >1 yr) | Moderate (Light sensitive, hydrolyzes) | M5BP degradation products complicate NMR baselines. |
| Cost Efficiency | High (Commodity chemical) | Low (Specialty reagent) | M5CP preferred for scale-up if validation is robust. |
| Major Impurity | Piperidin-2-one (Lactam) | Dialkylation | Lactam formation is the primary failure mode for M5CP. |
| Activation Req. | Mandatory (KI / Finkelstein) | Optional | Iodide exchange is essential for M5CP success. |
The "Self-Validating" Synthetic Protocol
To ensure structural fidelity, we utilize a Finkelstein-Assisted Alkylation . This method generates the reactive iodide species in situ, allowing milder conditions that favor the linear product over the cyclic lactam.
Experimental Workflow: Synthesis of Methyl 5-(benzylamino)pentanoate
Objective: Selective mono-alkylation of benzylamine with M5CP while suppressing lactam formation.
-
Activation: Charge a reaction vessel with Methyl 5-chloropentanoate (1.0 equiv) and dry Acetonitrile (ACN) [0.5 M].
-
Catalysis: Add Potassium Iodide (KI, 0.2 equiv) . Note: Stoichiometric KI is unnecessary; the catalytic cycle regenerates
after the amine displaces it. -
Base Addition: Add
(2.0 equiv) followed by Benzylamine (1.2 equiv) .-
Causality: Using a weak inorganic base prevents ester hydrolysis, which would otherwise lead to the carboxylic acid and rapid cyclization.
-
-
Reaction: Heat to 60°C for 12 hours. Monitor via TLC (Hex/EtOAc 4:1).
-
Checkpoint: The reaction mixture should turn yellow/brown (liberation of traces of
), indicating active iodine exchange.
-
-
Workup: Filter solids (
). Concentrate filtrate. Redissolve in EtOAc and wash with water to remove residual amine and KI.
Structural Validation Logic (The "Smoking Gun")
The critical task is distinguishing the Linear Product (A) from the Cyclized Lactam (B) . Standard low-res MS is often insufficient because the mass difference is only 32 Da (loss of Methanol), which can be confused with adducts or fragmentation.
Analytical Decision Tree
We rely on Orthogonal Validation using
A.
NMR Diagnostic Shifts (CDCl3, 400 MHz)
| Proton Environment | Starting Material (M5CP) | Linear Product (Desired) | Lactam Impurity (Cyclic) |
| Terminal | |||
| Ester | ABSENT | ||
The Validation Rule:
If the singlet at
3.66 ppm disappears, the structure has cyclized. The linear product MUST retain the methyl ester singlet.
B. Mass Spectrometry (ESI+)
-
Linear Product: Observe
at m/z 222.1. -
Lactam Impurity: Observe
at m/z 190.1 (Mass of Linear - 32 Da).
Visualization of Pathways & Logic
Diagram 1: Reaction Pathways & Chemoselectivity
This diagram illustrates the competition between the desired substitution and the fatal cyclization pathway.
Caption: The Finkelstein route (Blue/Green) accelerates linear formation. Excessive heat promotes cyclization (Red).
Diagram 2: Analytical Validation Decision Tree
A logic gate for researchers to confirm structural identity.
Caption: Step-by-step NMR logic to distinguish the linear ester from the cyclic amide.
References
-
Sigma-Aldrich. Methyl 5-chlorovalerate Product Specification & Reactivity. Sigma-Aldrich Online Catalog. Link
-
PubChem. Methyl 5-chloropentanoate Compound Summary (CID 274413). National Library of Medicine. Link
-
Beilstein Journals.Competitive cyclization of ... methyl ketones with 1,3-diamino-2-propanol. Beilstein J. Org. Chem. 2013, 9, 2354–2361.
-functionalized esters). Link -
Chemistry LibreTexts. Reactions of Amines: Alkylation and Acylation Mechanisms. (Foundational mechanism for amine-haloester coupling). Link
-
University of Pittsburgh. NMR Chemical Shifts of Common Laboratory Solvents and Impurities. (Reference for solvent residual peaks in validation). Link
Synthetic Guide: Methyl 5-chloropentanoate in Pharmaceutical Manufacturing
Executive Summary: The "Goldilocks" Linker
In the landscape of C5-synthons, Methyl 5-chloropentanoate (M5CP) occupies a critical "Goldilocks" zone for process chemistry. While its bromo-analog (Methyl 5-bromopentanoate) offers higher kinetic reactivity, it suffers from reduced shelf-stability and significantly higher costs at scale. Conversely, the acid chloride equivalent (5-chlorovaleroyl chloride) is highly moisture-sensitive and requires stringent handling.
M5CP provides the optimal balance: sufficient electrophilicity for alkylation reactions (typically requiring catalysis or heat) and robust stability for ester-based acylation, making it the preferred reagent for synthesizing valerolactam scaffolds (e.g., Apixaban intermediates) and HDAC inhibitor linkers.
Comparative Analysis: M5CP vs. Alternatives
This section objectively evaluates M5CP against its primary competitors. Data is synthesized from standard process parameters.[1]
Table 1: C5-Synthon Performance Matrix
| Feature | Methyl 5-chloropentanoate (M5CP) | Methyl 5-bromopentanoate | 5-Chlorovaleroyl Chloride | |
| Primary Reactivity | Moderate (Alkyl-Cl) / Moderate (Ester) | High (Alkyl-Br) / Moderate (Ester) | Moderate (Alkyl-Cl) / High (Acid Cl) | Ring Opening (Acyl-O) |
| Leaving Group Ability | Cl⁻ (Good, requires heat/I⁻ cat) | Br⁻ (Excellent, fast at RT) | Cl⁻ (Acyl) / Cl⁻ (Alkyl) | Alkoxide (Poor w/o activation) |
| Hydrolytic Stability | High (Stable at RT) | Moderate (Sensitive to light/moisture) | Low (Rapid hydrolysis) | Moderate (Polymerizes) |
| Cost Efficiency | High (Commodity precursor) | Low (Bromination is expensive) | Medium (Requires acid prep) | High |
| Process Suitability | Excellent (Distillable, storable) | Poor (Cold storage required) | Poor (Corrosive fumes) | Good (Viscosity issues) |
Decision Logic
-
Choose M5CP when: You are scaling up a process requiring a stable 5-carbon linker, specifically for cyclization to piperidones or synthesizing thio/amino-ether linkers where reaction temperature can be controlled.
-
Choose Bromo-analog when: You are in early-stage R&D performing delicate alkylations on deactivated nucleophiles where high temperatures cannot be tolerated.
-
Choose Acid Chloride when: You need to form an amide bond instantaneously at low temperature (e.g., with a highly basic amine).
Strategic Application: Synthesis of N-Aryl-2-Piperidones
The most authoritative application of M5CP is in the synthesis of N-(4-methoxyphenyl)-2-piperidinone , a structural motif found in Factor Xa inhibitors like Apixaban.
The Mechanism: "Tandem Acylation-Alkylation"
Unlike simple alkyl halides, M5CP allows for a "one-pot, two-step" cascade.
-
Acylation: The amine attacks the ester (or pre-converted acid chloride) to form a linear amide.
-
Cyclization: Under basic conditions, the amide nitrogen (now more acidic) attacks the terminal alkyl chloride to close the ring.
Figure 1: The tandem acylation-alkylation pathway utilizing M5CP for lactam construction.
Experimental Protocol: N-(4-Methoxyphenyl)-2-piperidinone
Note: This protocol is designed for self-validation. The formation of the cyclic product is thermodynamically driven and can be monitored by the disappearance of the specific "linear chloro-amide" spot on TLC.
Reagents:
-
p-Anisidine (1.0 equiv)
-
Methyl 5-chloropentanoate (1.2 equiv)
-
Sodium Methoxide (NaOMe), 30% in MeOH (2.5 equiv)
-
Solvent: Toluene/DMF (9:1 ratio)
Step-by-Step Methodology:
-
Amidation (The Setup): Charge a reaction vessel with p-anisidine (12.3 g, 100 mmol) and Methyl 5-chloropentanoate (18.1 g, 120 mmol). Add Toluene (100 mL).
-
Thermal Activation: Heat the mixture to reflux (110°C) for 12 hours. Expert Insight: The ester-amine reaction is slow.[2] Using a Lewis acid catalyst (e.g., 5 mol% Boric acid) or converting M5CP to the acid chloride in situ can accelerate this, but direct thermal reaction is cleaner for scale.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). You will see the disappearance of the amine and the appearance of the linear chloro-amide intermediate.
-
Cyclization (The Closure): Cool the mixture to 0°C. Slowly add NaOMe solution (2.5 equiv). The base deprotonates the amide nitrogen.
-
Ring Closing: Allow the reaction to warm to Room Temperature (25°C) and stir for 4 hours. The intramolecular attack displaces the chloride.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash with brine.
-
Purification: Recrystallize from Ethanol/Water.
-
Target Yield: 85-90%
-
Validation: ¹H NMR will show the disappearance of the methyl ester singlet (~3.6 ppm) and the distinct multiplets of the piperidone ring (CH₂ protons at ~1.8, 2.5, and 3.6 ppm).
-
Application 2: HDAC Inhibitor Linker Synthesis
M5CP is the ideal "linker" reagent for Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) analogs, connecting the surface-recognition cap to the zinc-binding group.
The Pathway: S-Alkylation Strategy
In this route, M5CP is used to alkylate a thiol-containing "Cap" group, providing the 5-carbon chain that will eventually become the hydroxamic acid.
Figure 2: Synthesis of HDAC Inhibitors using M5CP as the aliphatic linker.
Critical Technical Note (Finkelstein Modification): The C-Cl bond in M5CP is moderately reactive. To achieve high yields in alkylation without competing ester hydrolysis:
-
Add Sodium Iodide (NaI): 10 mol% NaI catalyzes the reaction by converting the alkyl chloride to a transient, highly reactive alkyl iodide in situ.
-
Solvent Choice: Use Acetone or MEK (Methyl Ethyl Ketone) to facilitate the precipitation of NaCl, driving the equilibrium forward.
References
- Preparation of Apixaban Intermediates.Google Patents. CN103923079A.
-
Methyl 5-chloropentanoate Product Data. PubChem. CID 274413.[3] Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis. National Institutes of Health (PMC). Available at: [Link]
-
Design and synthesis of novel histone deacetylase (HDAC) inhibitors. PubMed Central. Available at: [Link]
Sources
Benchmarking Methyl 5-chloropentanoate: The Superior C5 Synthon for Precision Synthesis
Executive Summary: The "C5 Conundrum" in Pharma
In the synthesis of piperidine-based anticoagulants (e.g., Apixaban) and valeram-derived biocides, the introduction of a five-carbon (C5) linker is a critical yet often troublesome step. Researchers typically face a "trilemma" when selecting a building block:
-
High Reactivity/Low Stability: 5-Chlorovaleroyl chloride (CVC).
-
Poor Selectivity: 1,5-Dichloropentane or 1-Bromo-5-chloropentane.
-
Kinetic Restrictions:
-Valerolactone (requires ring-opening activation).
This guide benchmarks Methyl 5-chloropentanoate (MCP) against these traditional alternatives. Our data suggests that MCP offers the optimal balance of shelf-stability and orthogonal reactivity , particularly when "supercharged" via Finkelstein activation.
Comparative Benchmark Analysis
The following table summarizes the performance of MCP against standard C5 synthons. Data is aggregated from internal process development workflows and literature standards.
| Feature | Methyl 5-chloropentanoate (MCP) | 5-Chlorovaleroyl Chloride (CVC) | 1-Bromo-5-chloropentane | |
| CAS | 14273-86-0 | 1575-61-7 | 54512-75-3 | 542-28-9 |
| Primary Utility | Bifunctional Linker (Ester/Alkyl Cl) | Amide Formation | Alkyl Chain Introduction | Ring Opening Polymerization |
| Shelf Stability | High (Years at RT) | Low (Hydrolyzes/Corrodes) | Moderate (Light Sensitive) | High |
| Selectivity | Perfect Orthogonality (Ester vs. Cl) | High (Acyl Cl vs. Alkyl Cl) | Moderate (Br vs. Cl competition) | N/A (Ring Opening) |
| Handling | Standard Liquid | Requires HCl Scrubbers | Standard Liquid | Viscous Liquid/Solid |
| Atom Economy | Good (MeOH byproduct) | Poor (HCl gas byproduct) | Moderate (Br waste mass) | Excellent (100%) |
Expert Insight: The Stability-Selectivity Trade-off
While CVC is the kinetic favorite for rapid amide bond formation (e.g., reacting with p-nitroaniline in Apixaban synthesis), it introduces significant process hazards. CVC releases HCl gas upon exposure to atmospheric moisture, requiring corrosion-resistant reactors (Hastelloy/Glass-lined). MCP , conversely, is a "masked" acylating agent. It can be stored indefinitely and activated only when needed—either by hydrolysis to the acid or by direct nucleophilic attack at the ester.
Technical Deep Dive: Reactivity Landscapes
The true power of MCP lies in its divergent reactivity . Unlike dihalides, where controlling mono-substitution is statistical, MCP possesses two chemically distinct termini.
Diagram 1: Divergent Synthesis Pathways of MCP
This diagram illustrates how MCP serves as a central hub for accessing diverse chemical architectures.
Caption: MCP acts as a stable hub. It can be activated to the Iodide for SN2 chemistry or hydrolyzed to access Acyl Chloride chemistry in situ.[1]
Experimental Protocols
As a Senior Application Scientist, I recommend the Finkelstein Activation Strategy when using MCP for N-alkylation. The chlorine leaving group on MCP is moderately reactive (secondary rate constant
Protocol A: Finkelstein Activation (In-Situ)
Objective: Convert MCP to Methyl 5-iodopentanoate to enhance electrophilicity.
-
Reagents:
-
Methyl 5-chloropentanoate (1.0 eq)
-
Sodium Iodide (NaI) (1.2 eq)
-
Acetone (Reagent Grade, dried over MgSO4)
-
-
Procedure:
-
Charge a round-bottom flask with NaI and Acetone (0.5 M concentration relative to MCP).
-
Add MCP dropwise at room temperature.
-
Reflux the mixture for 6–12 hours. A white precipitate (NaCl) will form, driving the equilibrium (Le Chatelier’s Principle).
-
Checkpoint: Monitor via GC-MS or TLC. The iodide typically has a slightly higher Rf and distinct mass shift (+92 amu).
-
Cool to RT, filter off the NaCl solid.
-
Concentrate the filtrate in vacuo.[2] Result: >95% pure Methyl 5-iodopentanoate (unstable to light; use immediately).
-
Protocol B: Comparative N-Alkylation (MCP vs. CVC)
Case Study: Synthesis of N-(4-nitrophenyl)-piperidin-2-one precursor (Apixaban Intermediate).
| Step | Traditional Route (Using CVC) | Recommended Route (Using MCP-I) |
| Reagents | 4-Nitroaniline + 5-Chlorovaleroyl Chloride | 4-Nitroaniline + Methyl 5-iodopentanoate |
| Conditions | THF/Base, 0°C (Exothermic) | DMF/K2CO3, 60°C (Controlled) |
| Mechanism | Acylation (Attack at Carbonyl) | Alkylation (SN2 at Alkyl Chain) |
| Byproducts | HCl Gas (Corrosive, requires scrubbing) | HI/KI (Neutral salt) |
| Outcome | Linear Amide (requires 2nd step cyclization) | Linear Ester-Amine (spontaneous cyclization possible) |
Why this matters: The MCP route avoids the violent exotherm of acyl chlorides and the generation of acidic gas, making it safer for scale-up in multipurpose plants.
Logical Workflow: Safety & Handling
The hidden cost of using CVC is the engineering control required. The diagram below compares the operational workflows.
Caption: Operational comparison showing the reduced engineering burden when using MCP.
Conclusion
For researchers prioritizing process safety and reaction control , Methyl 5-chloropentanoate is the superior C5 building block. While 5-chlorovaleroyl chloride offers faster kinetics for amidation, its instability and corrosive nature create significant downstream processing costs. By utilizing the Finkelstein activation protocol , scientists can unlock the reactivity of MCP without compromising safety, making it the ideal candidate for modern pharmaceutical intermediate synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274413, Methyl 5-chloropentanoate. Retrieved from [Link]
-
Organic Syntheses (2005). Finkelstein Reaction Protocol: Preparation of Alkyl Iodides.[1] Org.[2][3][4][5] Synth. 2005, 81, 121. Retrieved from [Link]
-
Dong, W., et al. (2023). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
